4-Aminobutanamide hydrochloride
Description
Properties
IUPAC Name |
4-aminobutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c5-3-1-2-4(6)7;/h1-3,5H2,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEPJLNIXKEKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156451 | |
| Record name | 4-Aminobutyramide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-62-4 | |
| Record name | Butanamide, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobutyramide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminobutyramide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobutyramide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminobutanamide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBB62LLN98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminobutanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 4-Aminobutanamide hydrochloride (CAS RN: 13031-62-4), a compound of interest in the fields of neuroscience and pharmacology. This document details its physicochemical characteristics, provides standardized experimental protocols for their determination, and discusses its biological significance as a GABA receptor agonist.
Core Properties and Data
This compound, also known as gabamide hydrochloride, is the hydrochloride salt of the amide of gamma-aminobutyric acid (GABA). Its structure is closely related to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, suggesting its potential for interaction with GABAergic systems.
Physicochemical Properties
A summary of the key quantitative data for this compound and its free base, 4-Aminobutanamide, is presented below for easy reference and comparison.
| Property | This compound | 4-Aminobutanamide (Free Base) |
| CAS Registry Number | 13031-62-4 | 3251-08-9 |
| Molecular Formula | C₄H₁₁ClN₂O | C₄H₁₀N₂O |
| Molecular Weight | 138.60 g/mol | 102.14 g/mol [1][2] |
| Melting Point | 126-129 °C | 144 °C |
| Water Solubility | Highly soluble | Highly soluble[3] |
| pKa (of protonated amine) | Not experimentally determined, but expected to be in the range of primary alkyl amines (~10-11) | 16.48 ± 0.40 (for the amide proton, a computed value)[1] |
| Hydrogen Bond Donors | 3 | 2[1] |
| Hydrogen Bond Acceptors | 2 | 2[1] |
| Rotatable Bond Count | 3 | 3[1] |
Biological Activity and Signaling Pathway
4-Aminobutanamide, known as gabamide, is a GABA analogue and a known GABA receptor agonist.[4] It is an active metabolite of the anticonvulsant drug progabide. While gabamide itself does not readily cross the blood-brain barrier, its activity at GABA receptors makes it a valuable tool for studying the peripheral GABAergic system and a reference compound in the development of centrally-acting GABAergic drugs.[4]
As a GABA agonist, 4-aminobutanamide mimics the action of GABA, binding to and activating GABA receptors. The primary therapeutic and physiological effects of GABA are mediated through the GABA-A and GABA-B receptors. The GABA-A receptor is an ionotropic receptor that, upon activation, opens an intrinsic chloride channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
GABAergic Synaptic Transmission
The following diagram illustrates the key events at a GABAergic synapse and the putative site of action for a GABA agonist like 4-aminobutanamide.
Caption: GABAergic synapse and the action of a GABA agonist.
Experimental Protocols
Detailed methodologies for the determination of the core physicochemical properties of this compound are provided below. These protocols are designed to be broadly applicable for a crystalline, water-soluble amine salt.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered using a mortar and pestle.[1]
-
Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[1][4]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Measurement:
-
A rapid heating rate (10-20 °C/min) is used for a preliminary determination to identify an approximate melting range.[5]
-
A second, fresh sample is then heated rapidly to a temperature approximately 15-20 °C below the estimated melting point.[5]
-
The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.[4]
-
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
The following workflow illustrates the decision-making process for accurate melting point determination.
Caption: Workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.
Methodology:
-
System Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The suspension is allowed to stand to permit the settling of excess solid. An aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The sample is then filtered (e.g., using a 0.45 µm syringe filter) or centrifuged to remove any remaining undissolved solid.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectroscopic method.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or g/100 mL) at the specified temperature.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the protonated amino group of this compound.
Methodology:
-
Sample Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). The ionic strength of the solution should be kept constant by adding a background electrolyte like KCl (e.g., 0.15 M).[6]
-
Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[6][7]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium at each step.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized. Alternatively, the pKa can be calculated from the inflection point of the first derivative of the titration curve.[2][6] The experiment should be performed in triplicate to ensure reproducibility.[6]
References
- 1. GABAA receptor agonist - Wikipedia [en.wikipedia.org]
- 2. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Gabamide - Wikipedia [en.wikipedia.org]
- 5. GABAmimetic agents display anxiolytic-like effects in the social interaction and elevated plus maze procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-aminobutanamide - Opulent Pharma [opulentpharma.com]
An In-depth Technical Guide to 4-Aminobutanamide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 4-Aminobutanamide Hydrochloride, a derivative of the neurotransmitter γ-aminobutyric acid (GABA). This document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it outlines a detailed, plausible experimental protocol for its synthesis and proposes standardized workflows for its analysis. The guide is intended to be a foundational resource for professionals engaged in chemical research and drug development.
Introduction
4-Aminobutanamide, also known as gabamide, is the amide derivative of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[1][2] The hydrochloride salt, this compound, is a more stable, crystalline form of the compound, making it suitable for laboratory research and handling. Its structural similarity to GABA suggests potential applications in neuroscience and pharmacology as a research chemical to probe GABAergic systems. This document serves as a technical resource, consolidating key data and methodologies relevant to its study.
Chemical Structure and Physicochemical Properties
The chemical identity and physical characteristics of this compound are fundamental to its application in experimental settings.
Chemical Identifiers
A consistent and accurate identification of a chemical compound is crucial for research and regulatory purposes. The following table summarizes the key identifiers for 4-Aminobutanamide and its hydrochloride salt.
| Identifier | Value | Reference |
| IUPAC Name | 4-aminobutanamide;hydrochloride | [1] |
| Synonyms | 4-Aminobutyramide hydrochloride, Gabamide hydrochloride | [3] |
| CAS Number | 13031-62-4 | [3] |
| Molecular Formula | C₄H₁₁ClN₂O (or C₄H₁₀N₂O·HCl) | [3] |
| Molecular Weight | 138.60 g/mol | |
| InChI | InChI=1S/C4H10N2O.ClH/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7);1H | [1] |
| InChIKey | MVEPJLNIXKEKMI-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C(CC(=O)N)CN.Cl | [3] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in biological and chemical systems.
| Property | Value | Reference |
| Physical State | Solid (predicted) | |
| Solubility | Soluble in water (predicted) | |
| Stability | Stable under normal conditions.[4] | [4] |
| Incompatibilities | Strong oxidizing agents.[4] | [4] |
| Polar Surface Area | 63.32 Ų (for free base) | [1] |
| Hydrogen Bond Donors | 3 (for free base) | [1] |
| Hydrogen Bond Acceptors | 2 (for free base) | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While comprehensive experimental spectra for this compound are not widely published, the expected data based on its structure are summarized below.
| Spectroscopic Method | Expected Observations |
| ¹H NMR | δ (ppm) in D₂O: ~3.1 (t, 2H, -CH₂-NH₃⁺), ~2.4 (t, 2H, -CH₂-C=O), ~1.9 (quintet, 2H, -CH₂-CH₂-CH₂-). Chemical shifts are predicted based on similar structures. |
| ¹³C NMR | δ (ppm) in D₂O: ~180 (-C=O), ~40 (-CH₂-NH₃⁺), ~35 (-CH₂-C=O), ~25 (-CH₂-CH₂-CH₂-). Chemical shifts are predicted based on similar structures. |
| FT-IR | ν (cm⁻¹): ~3400-3200 (N-H stretch, amide), ~3000 (N-H stretch, ammonium), ~2950 (C-H stretch), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II). |
| Mass Spectrometry (ESI+) | m/z: 103.08 [M+H]⁺, corresponding to the protonated free base (C₄H₁₁N₂O⁺). Fragmentation would likely involve the loss of NH₃. |
Experimental Protocols
Synthesis of this compound
A plausible and robust method for the synthesis of this compound proceeds via the N-protection of GABA, followed by amidation and subsequent deprotection.
Overall Reaction: GABA → N-Boc-GABA → N-Boc-4-aminobutanamide → this compound
Materials:
-
γ-Aminobutyric acid (GABA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Ammonia (aqueous solution, ~28%)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
N-Protection of GABA:
-
Dissolve GABA (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product, N-Boc-GABA, with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the protected acid.
-
-
Amidation:
-
Dissolve N-Boc-GABA (1 equivalent) in anhydrous THF and cool to -15 °C.
-
Add N-Methylmorpholine (NMM, 1 equivalent) followed by the dropwise addition of ethyl chloroformate (1 equivalent).
-
Stir the resulting mixed anhydride solution for 30 minutes at -15 °C.
-
Add concentrated aqueous ammonia (5 equivalents) dropwise, ensuring the temperature remains below 0 °C.
-
Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.
-
Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent to yield crude N-Boc-4-aminobutanamide.
-
-
Deprotection and Salt Formation:
-
Dissolve the crude N-Boc-4-aminobutanamide in a minimal amount of ethyl acetate or methanol.
-
Cool the solution to 0 °C.
-
Add a solution of HCl in diethyl ether or dioxane (2-3 equivalents) dropwise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Analytical Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
Visualizations: Workflows and Relationships
Diagrams created using the Graphviz DOT language provide clear visual representations of key processes and concepts.
Caption: Structural relationship between GABA and its amide derivatives.
References
4-Aminobutanamide hydrochloride molecular weight
An In-depth Technical Guide to 4-Aminobutanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a compound of interest in various research and development domains. This document details its fundamental physicochemical properties, including its molecular weight, and outlines relevant experimental contexts.
Physicochemical Properties
This compound, also known as gabamide hydrochloride, is the hydrochloride salt of 4-aminobutanamide. It is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). For clarity, its properties are presented alongside its common isomer, (S)-2-Aminobutanamide hydrochloride.
| Property | This compound | (S)-2-Aminobutanamide Hydrochloride |
| Synonyms | 4-Aminobutyramide hydrochloride, Gabamide hydrochloride | (S)-(+)-2-Aminobutanamide hydrochloride, L-2-Aminobutanamide hydrochloride |
| CAS Number | 13031-62-4 | 7682-20-4[1][2][3] |
| Molecular Formula | C4H11ClN2O (or C4H10N2O.HCl) | C4H11ClN2O[1][2] |
| Molecular Weight | 138.60 g/mol | 138.59 g/mol [1][2] |
| IUPAC Name | 4-aminobutanamide;hydrochloride | (2S)-2-aminobutanamide;hydrochloride[1] |
The molecular weight of the free base, 4-Aminobutanamide (C4H10N2O), is 102.14 g/mol .[4] The addition of hydrochloric acid (HCl) results in the formation of the hydrochloride salt with a combined molecular weight of approximately 138.60 g/mol .
Logical Relationship of Compound Forms
The relationship between the free base form and its hydrochloride salt is a fundamental acid-base reaction. This is a critical concept for understanding its solubility, stability, and handling in experimental settings.
Caption: Figure 1: Acid-base reaction forming the hydrochloride salt.
Experimental Workflow: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A typical experimental workflow is outlined below. This process ensures the quality and consistency of the compound for use in sensitive research applications.
References
- 1. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Aminobutanamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 7682-20-4|H-Abu-NH2 HCl|BLD Pharm [bldpharm.com]
- 4. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Part 1: (S)-2-Aminobutanamide Hydrochloride
An In-depth Technical Guide to Aminobutanamide Derivatives for Researchers and Drug Development Professionals
This technical guide addresses the chemical identity, properties, and applications of aminobutanamide compounds, with a focus on isomers relevant to pharmaceutical research and development. The term "4-Aminobutanamide hydrochloride" can be ambiguous. Therefore, this document elucidates the properties of both 4-Aminobutanamide (Gabamide) and the pharmaceutically significant chiral intermediate, (S)-2-Aminobutanamide hydrochloride.
(S)-2-Aminobutanamide hydrochloride is a critical chiral intermediate, primarily utilized in the synthesis of the anti-epileptic drug Levetiracetam.[1][2] Its enantiomeric purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).
Quantitative Data
The physical and chemical properties of (S)-2-Aminobutanamide hydrochloride are summarized in the table below.
| Property | Value | References |
| CAS Number | 7682-20-4 | [1][3] |
| Molecular Formula | C₄H₁₁ClN₂O | [4] |
| Molecular Weight | 138.60 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 259-263 °C | |
| Optical Activity | [α]22/D +24° (c = 1 in H₂O) | [6] |
| Solubility | Soluble in water | [5] |
| Storage | Room temperature, away from light | [7] |
Experimental Protocols
1. Synthesis of (S)-2-Aminobutanamide Hydrochloride from Methyl 2-Bromobutyrate
This protocol describes a common method for synthesizing racemic 2-aminobutanamide followed by chiral resolution.[2][8]
-
Step 1: Ammoniation to form DL-2-Aminobutanamide
-
A solution of 25% ammonia in methanol is cooled to below 10°C in a reaction vessel.
-
Methyl 2-bromobutyrate is added dropwise over 2-3 hours while maintaining the temperature.
-
The sealed reactor is stirred at 20°C for 38-42 hours until the starting material is consumed (monitored by sampling).
-
The solvent is removed by evaporation under reduced pressure to yield a white solid.
-
Anhydrous isopropanol is added, and the mixture is refluxed for 2 hours, then cooled to 10°C and filtered to remove ammonium bromide.
-
The filtrate is concentrated to yield crude DL-2-aminobutanamide as an oil.[8]
-
-
Step 2: Chiral Resolution with L-Tartaric Acid
-
The crude DL-2-aminobutanamide oil is dissolved in methanol.
-
L-tartaric acid is slowly added to the solution, with the molar ratio of aminobutanamide to tartaric acid being approximately 15:8 to 16:8.
-
The mixture is cooled to room temperature, allowing for the precipitation of the crude diastereomeric salt.
-
The solid is collected by filtration.[8]
-
-
Step 3: Liberation and Salification to (S)-2-Aminobutanamide Hydrochloride
-
The filtered crude salt is suspended in methanol.
-
Dry hydrogen chloride gas is bubbled through the suspension with stirring until the pH reaches 1-2.
-
The mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid is washed with a small amount of cold methanol and dried to yield (S)-2-Aminobutanamide hydrochloride.[8]
-
2. Synthesis of Levetiracetam
(S)-2-Aminobutanamide hydrochloride is the key starting material for the synthesis of Levetiracetam.[9]
-
Step 1: N-Acylation
-
(S)-2-Aminobutanamide hydrochloride (1.0 eq) is suspended in an anhydrous aprotic solvent such as acetone or acetonitrile.
-
A base, typically triethylamine or potassium carbonate, is added to neutralize the hydrochloride.
-
The mixture is cooled to 0-5°C.
-
4-chlorobutyryl chloride (1.0-1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.[9]
-
-
Step 2: Cyclization
-
The resulting N-acylated intermediate is treated with a base, such as potassium hydroxide, in a solvent like dichloromethane to induce intramolecular cyclization, forming the pyrrolidinone ring of Levetiracetam.[9]
-
3. Analytical Protocol: Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess of (S)-2-aminobutanamide is critical. A reverse-phase chiral HPLC method has been developed for this purpose.[10][11]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a sample solution of 2 mg/mL in the mobile phase.[11]
-
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the sample solution.
-
Monitor the chromatogram for the separation of the (S) and (R) enantiomers.
-
The method is validated for precision, accuracy, and robustness, with a limit of detection of 0.0002 mg/mL and a limit of quantification of 0.0005 mg/mL for the (R)-isomer.[10]
-
Visualizations
Caption: Synthesis pathway of Levetiracetam.
Caption: Experimental workflow for chiral HPLC analysis.
Part 2: 4-Aminobutanamide (Gabamide)
4-Aminobutanamide, also known as Gabamide, is a derivative of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[12] While not as prominent in current drug manufacturing as its 2-amino isomer, its structural relationship to GABA makes it a compound of interest for neuroscience research.
Quantitative Data
The key properties of 4-Aminobutanamide are presented below.
| Property | Value | References |
| CAS Number | 3251-08-9 | [13] |
| Molecular Formula | C₄H₁₀N₂O | [13][14] |
| Molecular Weight | 102.14 g/mol | [13][14] |
| Synonyms | Gabamide, 4-Aminobutyramide, gamma-Aminobutyric acid amide | [13][15] |
| Solubility | Highly soluble in water and polar solvents; less soluble in non-polar organic solvents. | [12] |
Biological Relevance
4-Aminobutanamide is structurally analogous to GABA, featuring an amide group in place of GABA's carboxylic acid. This modification can alter its pharmacokinetic and pharmacodynamic properties, such as its ability to cross the blood-brain barrier and its affinity for GABA receptors. Its potential as a GABA pro-drug or a modulator of the GABAergic system is an area of research interest for its possible neuroprotective effects.[12]
Visualization
Caption: Logical relationship of 4-Aminobutanamide to GABA.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. (S)-(+)-2-Aminobutanamide hydrochloride 97 7682-20-4 [sigmaaldrich.com]
- 7. watson-int.com [watson-int.com]
- 8. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. GSRS [precision.fda.gov]
In-Depth Technical Guide: 4-Aminobutanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobutanamide hydrochloride, a compound of significant interest in neuroscience and pharmacology, is the hydrochloride salt of 4-aminobutanamide. It is also widely known by several synonyms, which are crucial for comprehensive literature and database searches. This technical guide provides a detailed overview of its chemical properties, biological role, and relevant experimental protocols.
Synonyms and Nomenclature
A clear understanding of the various names for this compound is essential for researchers. The compound is frequently referred to in scientific literature and chemical databases under the following names:
-
4-Aminobutyramide hydrochloride
-
Gabamide hydrochloride[1]
-
gamma-Aminobutyramide hydrochloride
-
4-ABAD hydrochloride
-
Butanamide, 4-amino-, hydrochloride (1:1)[2]
-
4-Aminobutanamide monohydrochloride[1]
-
GABA amide hydrochloride
It is identified by the CAS Number: 13031-62-4 .[3]
Physicochemical Properties
This section summarizes the key physicochemical properties of 4-Aminobutanamide and its hydrochloride salt. This data is critical for experimental design, including solvent selection and dosage calculations.
| Property | Value | Reference |
| Molecular Formula | C4H11ClN2O | [4] |
| Molecular Weight | 138.59 g/mol | [4] |
| Parent Compound Molecular Formula | C4H10N2O | [5] |
| Parent Compound Molecular Weight | 102.14 g/mol | [5] |
| CAS Number | 13031-62-4 | [3] |
| Parent Compound CAS Number | 3251-08-9 | [5] |
| Canonical SMILES | C(CC(=O)N)CN.Cl | [2] |
| InChIKey | MVEPJLNIXKEKMI-UHFFFAOYSA-N | [2] |
Biological Activity and Mechanism of Action
4-Aminobutanamide, also known as Gabamide, is recognized as a GABA receptor agonist. It is an analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. A crucial characteristic of Gabamide is that, similar to GABA, it does not readily cross the blood-brain barrier.
Gabamide is also known to be an active metabolite of the anticonvulsant drug progabide. Progabide, a GABA receptor agonist, can cross the blood-brain barrier and is then metabolized in the brain to GABA and Gabamide.
GABAergic Signaling Pathway
As a GABA receptor agonist, this compound directly interacts with and activates GABA receptors, primarily the GABA-A receptor, a ligand-gated ion channel. The activation of the GABA-A receptor leads to an influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neurotransmission.
Experimental Protocols
The following sections detail key experimental protocols relevant to the study of this compound.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound was not prominently available in the reviewed literature, a general approach can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the amidation of a protected 4-aminobutyric acid derivative, followed by deprotection and salt formation with hydrochloric acid. Researchers should consult specialized chemical synthesis literature for detailed procedures.
GABA-A Receptor Binding Assay
This protocol is essential for determining the binding affinity of this compound to the GABA-A receptor.
Objective: To quantify the binding of a radiolabeled ligand to the GABA-A receptor in the presence and absence of this compound to determine its inhibitory constant (Ki).
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., Tris-HCl)
-
Radioligand (e.g., [3H]muscimol or [3H]GABA)
-
This compound
-
Scintillation fluid
-
Centrifuge
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of the radioligand.
-
Varying concentrations of this compound (for competition curve).
-
A high concentration of unlabeled GABA for determination of non-specific binding.
-
Control tubes with only the radioligand and membranes for total binding.
-
-
Add the prepared membrane suspension to each tube.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Data Presentation
Example Table for Reporting Binding Affinity Data:
| Compound | Radioligand | Receptor Subtype | IC50 (nM) | Ki (nM) |
| 4-Aminobutanamide HCl | [3H]muscimol | GABA-A (rat brain) | To be determined | To be determined |
| GABA (control) | [3H]muscimol | GABA-A (rat brain) | Value from literature | Value from literature |
Conclusion
This compound is a valuable research compound for investigating the GABAergic system. Its role as a GABA receptor agonist and its metabolic relationship with the anticonvulsant progabide make it a subject of continued interest. This technical guide provides a foundational understanding of its properties and the experimental approaches necessary for its further characterization. The lack of publicly available quantitative binding data highlights an opportunity for novel research in this area.
References
- 1. 4-Aminobenzamidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 13031-62-4|this compound|BLD Pharm [bldpharm.com]
- 4. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Aminobutanamide Hydrochloride
Disclaimer: Scientific literature specifically detailing the properties and biological activities of 4-Aminobutanamide hydrochloride is limited. This guide provides a comprehensive overview of the parent compound, 4-Aminobutanamide, also known as Gabamide or γ-aminobutyric acid amide, and discusses its potential properties and mechanisms of action based on its structural relationship to gamma-aminobutyric acid (GABA). The information presented herein is intended for research and development purposes.
Introduction
4-Aminobutanamide is a derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1] Its structural similarity to GABA suggests that it may act as a GABA analog, potentially modulating GABAergic neurotransmission.[1][2] Such compounds are of significant interest to researchers in neuroscience and drug development for their potential therapeutic applications in neurological and psychiatric disorders. This document provides a technical review of the available information on 4-Aminobutanamide, with a focus on its chemical properties, potential biological activities, and relevant experimental methodologies.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 4-Aminobutanamide
| Property | Value | Source |
| Molecular Formula | C4H10N2O | PubChem[3] |
| Molecular Weight | 102.14 g/mol | PubChem[3] |
| IUPAC Name | 4-aminobutanamide | PubChem[3] |
| CAS Number | 3251-08-9 | PubChem[3] |
| SMILES | C(CC(=O)N)CN | PubChem[3] |
| InChI | InChI=1S/C4H10N2O/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7) | PubChem[3] |
| Solubility | Highly soluble in water. Less soluble in non-polar organic solvents. | Solubility of Things[1] |
| logP (calculated) | -1.5 | PubChem[3] |
Synthesis
Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely published. However, general synthetic routes for similar small amide-containing molecules often involve the amidation of the corresponding carboxylic acid or ester. A plausible, though uncited, synthetic approach could involve the following conceptual steps:
-
Protection of the amino group of 4-aminobutanoic acid (GABA).
-
Activation of the carboxylic acid group , for instance, by conversion to an acid chloride or ester.
-
Amination of the activated carboxyl group with ammonia.
-
Deprotection of the amino group.
-
Formation of the hydrochloride salt by treatment with hydrochloric acid.
Researchers would need to develop and optimize a specific synthetic protocol based on established organic chemistry principles.
Biological Activity and Potential Mechanism of Action
As a derivative of GABA, 4-Aminobutanamide is hypothesized to interact with the GABAergic system.[1] GABA analogs can exert their effects through various mechanisms, including:[2]
-
Direct agonism at GABA receptors (GABA-A and GABA-B).
-
Inhibition of GABA reuptake by blocking GABA transporters (GATs).
-
Inhibition of GABA degradation by targeting enzymes like GABA transaminase (GABA-T).
The primary role of GABA is to inhibit nerve transmission in the brain, and compounds that enhance GABAergic signaling can have sedative, anxiolytic, and anticonvulsant effects.[1][2] The potential neuroprotective effects of 4-Aminobutanamide are an area of interest for researchers.[1]
The GABAergic signaling pathway is a critical component of neuronal communication. Activation of GABA receptors leads to a decrease in neuronal excitability. The following diagram illustrates a generalized GABAergic signaling pathway.
Quantitative Data
There is a notable absence of published quantitative data on the efficacy, toxicity, and pharmacokinetics of this compound. For researchers investigating this compound, the following tables provide a template for summarizing key experimental findings.
Table 2: Template for In Vitro Efficacy Data
| Assay Type | Target | Metric (e.g., IC50, EC50) | Result (µM) |
| Receptor Binding | GABA-A Receptor | Ki | Data not available |
| Receptor Binding | GABA-B Receptor | Ki | Data not available |
| Enzyme Inhibition | GABA Transaminase | IC50 | Data not available |
| Neuroprotection | Oxidative Stress Model | EC50 | Data not available |
Table 3: Template for In Vivo Pharmacokinetic Data
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Bioavailability (%) | Oral | Data not available | Data not available |
| Cmax (ng/mL) | Intravenous | Data not available | Data not available |
| Tmax (h) | Oral | Data not available | Data not available |
| Half-life (h) | Intravenous | Data not available | Data not available |
Table 4: Template for Acute Toxicity Data
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | Data not available |
| Rat | Intraperitoneal | Data not available |
Experimental Protocols
Due to the lack of specific published studies on this compound, a detailed, cited experimental protocol cannot be provided. However, a representative workflow for assessing the neuroprotective effects of a novel GABA analog is presented below. This serves as a methodological template for researchers.
Objective: To determine if this compound can protect cultured neurons from cell death induced by hydrogen peroxide (H₂O₂), a model of oxidative stress.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound (test compound)
-
Hydrogen peroxide (H₂O₂)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Live/Dead cell viability assay kit (e.g., Calcein-AM/Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.
-
Compound Treatment: Prepare a stock solution of this compound in sterile water. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Pre-treat the neurons with the test compound for 2 hours.
-
Induction of Oxidative Stress: Following pre-treatment, expose the neurons to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. Include control groups: untreated cells, cells treated with vehicle only, and cells treated with H₂O₂ only.
-
Assessment of Cell Viability:
-
LDH Assay: After the 24-hour incubation, collect the culture supernatant to measure the release of LDH, an indicator of cell lysis. Follow the manufacturer's protocol for the LDH assay.
-
Live/Dead Staining: Wash the cells with PBS and incubate with Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).
-
-
Data Analysis:
-
Quantify the LDH release and express it as a percentage of the positive control (H₂O₂ only).
-
Capture images of the Live/Dead stained cells using a fluorescence microscope and quantify the percentage of viable cells.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if the test compound provides significant protection against H₂O₂-induced cell death.
-
Conclusion
This compound is a compound of interest due to its structural similarity to the inhibitory neurotransmitter GABA. While there is a significant gap in the scientific literature regarding its specific properties and biological activities, its potential as a GABA analog warrants further investigation. Researchers in the fields of medicinal chemistry, pharmacology, and neuroscience may find this compound to be a valuable tool for exploring the modulation of the GABAergic system. The templates and hypothetical protocols provided in this guide are intended to serve as a framework for future research into the efficacy, mechanism of action, and safety profile of this compound. Rigorous experimental validation is necessary to elucidate its therapeutic potential.
References
In-Depth Technical Guide on the Biological Relevance of 4-Aminobutanamide Hydrochloride and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known properties and biological significance of 4-Aminobutanamide hydrochloride and its structural isomer, (S)-2-Aminobutanamide hydrochloride. While direct biological activity data for this compound is limited in publicly available literature, its structural similarity to the neurotransmitter GABA suggests potential for further investigation. In contrast, its isomer, (S)-2-Aminobutanamide hydrochloride, is a well-established and critical chiral intermediate in the synthesis of the widely used antiepileptic drug, Levetiracetam. This document details the physicochemical properties of this compound, the synthetic pathway from (S)-2-Aminobutanamide hydrochloride to Levetiracetam, and the well-characterized biological activity and mechanism of action of Levetiracetam.
This compound: Physicochemical Properties and Limited Biological Data
This compound, also known as Gabamide hydrochloride, is the hydrochloride salt of 4-aminobutanamide.[1] While it is structurally an amide derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, there is a notable scarcity of published research detailing its specific biological activities.[2][3][4] Its primary characterization in scientific literature is centered on its chemical and physical properties.
Table 1: Physicochemical Properties of 4-Aminobutanamide
| Property | Value | Source |
| Molecular Formula | C4H10N2O | PubChem[1] |
| Molecular Weight | 102.14 g/mol | PubChem[1] |
| IUPAC Name | 4-aminobutanamide | PubChem[1] |
| CAS Number | 3251-08-9 | PubChem[1] |
| Synonyms | Gabamide, 4-ABAD | PubChem[1] |
This data is for the free base form.
Given the limited direct data, the biological relevance of this compound remains an area open for further exploration. Its structural relationship to GABA may suggest potential interactions with GABAergic systems, but this has not been substantiated in the available literature.
(S)-2-Aminobutanamide Hydrochloride: A Key Intermediate in Levetiracetam Synthesis
In contrast to its 4-amino isomer, (S)-2-Aminobutanamide hydrochloride is a compound of significant interest in pharmaceutical development. It serves as a crucial chiral building block for the synthesis of Levetiracetam, a second-generation antiepileptic drug.[5][6] The stereochemistry of this intermediate is critical for the pharmacological activity of the final drug product.
Experimental Protocol: Synthesis of Levetiracetam
The synthesis of Levetiracetam from (S)-2-Aminobutanamide hydrochloride is a well-established industrial process. The following is a generalized protocol based on common synthetic routes.[7]
Objective: To synthesize (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide and subsequently cyclize it to form Levetiracetam.
Materials:
-
(S)-2-Aminobutanamide Hydrochloride
-
4-Chlorobutyryl chloride
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Potassium hydroxide (or another suitable base for cyclization)
-
Methylene chloride (or another suitable solvent for cyclization)
Procedure:
-
Acylation:
-
Dissolve (S)-2-Aminobutanamide hydrochloride in acetonitrile.
-
Add potassium carbonate to the mixture to act as a base.
-
Slowly add 4-chlorobutyryl chloride to the reaction mixture, maintaining a controlled temperature.
-
Stir the reaction until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the intermediate, (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide, is isolated.
-
-
Cyclization:
-
Dissolve the isolated intermediate in methylene chloride.
-
Add potassium hydroxide to the solution to induce intramolecular cyclization.
-
Stir the reaction at a suitable temperature until the formation of Levetiracetam is complete.
-
The crude Levetiracetam is then purified through appropriate methods such as recrystallization or chromatography.
-
Visualization of Levetiracetam Synthesis Workflow
References
- 1. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-Aminobutanamide Hydrochloride [benchchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
Navigating the Isomers: A Technical Guide to Aminobutanamide Hydrochloride
An important clarification regarding the subject of this guide: The query for "4-Aminobutanamide hydrochloride" leads to a compound that, while structurally related to the neurotransmitter GABA, is the subject of limited publicly available research. In contrast, the isomeric compound, (S)-2-Aminobutanamide hydrochloride , is a well-documented and commercially significant molecule, primarily known as a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam. Given the request for an in-depth technical guide with detailed experimental protocols, this document will focus on the extensively studied (S)-2-Aminobutanamide hydrochloride , while also presenting the available data for its 4-amino counterpart.
Introduction to this compound
4-Aminobutanamide, also known as Gabamide or γ-aminobutyric acid amide, is a derivative of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[1] Its structure features an amine group at the terminus of the carbon chain, making it a structural analog of GABA. While its biological significance is noted for its potential neuroprotective effects due to its relationship with GABA, detailed experimental studies and extensive applications are not widely reported in scientific literature.[1]
Physicochemical Properties of 4-Aminobutanamide
The basic physicochemical properties of 4-Aminobutanamide have been computed and are available in public databases.
| Property | Value | Source |
| Molecular Formula | C4H10N2O | [2][3] |
| Molecular Weight | 102.14 g/mol | [2][3] |
| IUPAC Name | 4-aminobutanamide | [2] |
| CAS Number | 3251-08-9 | [2] |
| XLogP3-AA | -1.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 102.079312947 Da | [2] |
| Topological Polar Surface Area | 69.1 Ų | [2] |
| Solubility | Highly soluble in water; less soluble in non-polar organic solvents. | [1] |
In-Depth Technical Guide: (S)-2-Aminobutanamide Hydrochloride
(S)-2-Aminobutanamide hydrochloride is a chiral molecule of significant interest in the pharmaceutical industry. Its enantiomeric purity is critical for its primary application as a building block for Levetiracetam.
Discovery and History
The development and industrial synthesis of (S)-2-Aminobutanamide hydrochloride are intrinsically linked to the synthesis of Levetiracetam. Various synthetic routes have been explored and patented, focusing on achieving high enantiomeric purity and yield. These methods often involve the resolution of a racemic mixture of 2-aminobutanamide or stereoselective synthesis from a chiral precursor like L-2-aminobutyric acid.
Physicochemical and Crystallographic Data
Quantitative data for (S)-2-Aminobutanamide hydrochloride and its (R)-enantiomer are well-documented.
Table 2.1: Physicochemical Properties of 2-Aminobutanamide Hydrochloride Isomers
| Property | (S)-(+)-2-Aminobutanamide hydrochloride | (R)-(-)-2-Aminobutanamide hydrochloride |
| CAS Number | 7682-20-4 | 103765-03-3 |
| Molecular Formula | C4H11ClN2O | C4H11ClN2O |
| Molecular Weight | 138.60 g/mol | 138.60 g/mol |
| Appearance | White to almost white crystalline powder | Solid |
| Melting Point | 259-263 °C | 258-262 °C |
| Optical Activity | [α]22/D +24°, c = 1 in H2O | Not specified in search results |
| Assay | 97% | 96% |
Table 2.2: Crystallographic Data for (R)-2-Aminobutanamide Hydrochloride
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 (no. 19) |
| a | 4.9699(1) Å |
| b | 7.5867(2) Å |
| c | 17.3719(4) Å |
| V | 655.01(3) ų |
| Z | 4 |
| Temperature | 200 K |
Source:[4]
Experimental Protocols for Synthesis
Several methods for the synthesis of (S)-2-Aminobutanamide hydrochloride have been patented. Below are detailed protocols based on these sources.
Protocol 1: Synthesis from L-2-Aminobutyric Acid
This method involves the esterification of L-2-aminobutyric acid followed by ammonolysis.
-
Step 1: Esterification
-
To a 1L four-necked flask, add 50g (0.48 mol) of L-2-aminobutyric acid and 250 ml of methanol.
-
At 20-40°C, slowly add 70g (0.59 mol) of thionyl chloride dropwise.
-
Maintain the temperature for 2 hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to a volume of approximately 150 ml. The resulting solution is used directly in the next step.[5]
-
-
Step 2: Ammonolysis
-
Cool the 150 ml solution from Step 1 to 0-10°C in a 1L four-necked flask.
-
Bubble ammonia gas through the solution to adjust the pH to 7-8.
-
Maintain the pH for 30 minutes, then stop the ammonia flow.
-
Filter the resulting mixture and rinse the filter cake with methanol.
-
The combined filtrate contains the desired product.
-
Protocol 2: Synthesis via Racemic Mixture Resolution
This method involves the synthesis of a racemic mixture of 2-aminobutanamide, followed by resolution using a chiral acid.
-
Step 1: Ammoniation of Methyl 2-bromobutyrate
-
In a 2000 ml reaction bottle, add 1350g of a 25% methanolic ammonia solution.
-
Cool the solution to below 10°C.
-
Over 2-3 hours, add 300g of methyl 2-bromobutyrate dropwise.
-
Seal the reactor, keep it warm for 1 hour, then allow it to warm to 20°C and stir for 38-42 hours.
-
Monitor the reaction until the content of methyl 2-bromobutyrate is less than 0.5%.
-
Evaporate the solvent under reduced pressure to obtain a white solid.
-
Add 750g of anhydrous isopropanol to the solid and reflux for 2 hours.
-
Cool to 10°C and filter to remove ammonium bromide.
-
Concentrate the mother liquor to obtain DL-2-aminobutanamide as an oily matter.[6]
-
-
Step 2: Resolution with L-Tartaric Acid
-
Dissolve the DL-2-aminobutanamide oily matter in 2.5-3.4 times its weight of methanol.
-
Slowly add L-tartaric acid.
-
Cool the mixture to room temperature with stirring, leading to the precipitation of the L-(+)-tartrate salt of S-2-aminobutanamide.
-
Filter and purify the salt.[6]
-
-
Step 3: Liberation and Salification
-
Treat the purified tartrate salt with a suitable base to liberate the free S-2-aminobutanamide.
-
Introduce hydrogen chloride gas into a solution of the free base to precipitate S-2-aminobutanamide hydrochloride.[6]
-
Signaling Pathways and Experimental Workflows
The primary role of (S)-2-Aminobutanamide hydrochloride is as a synthetic intermediate. Therefore, the most relevant diagrams are those illustrating the experimental workflows for its synthesis.
Caption: Workflow for the stereoselective synthesis of (S)-2-Aminobutanamide HCl.
Caption: Workflow for the synthesis of (S)-2-Aminobutanamide HCl via resolution.
Biological Activity and Applications
As established, the primary application of (S)-2-Aminobutanamide hydrochloride is as a chiral building block in the synthesis of pharmaceuticals. A novel D-aminopeptidase from Brucella sp. has been identified that shows high activity and enantioselectivity in the kinetic resolution of 2-aminobutanamide, highlighting a biocatalytic approach to producing the desired (S)-enantiomer.[7] This enzymatic method presents a promising alternative to traditional chemical resolution.[7]
Conclusion
While this compound is a molecule of interest due to its structural relationship with GABA, the current body of scientific literature lacks the in-depth experimental data required for a comprehensive technical guide. Conversely, (S)-2-Aminobutanamide hydrochloride is a well-characterized compound with established synthetic routes and a critical role in the pharmaceutical industry. The detailed protocols and data presented for this isomer underscore its importance and provide a valuable resource for researchers and professionals in drug development. The likely misidentification of the target compound in the initial query highlights the importance of precise chemical nomenclature in scientific inquiry.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
4-Aminobutanamide Hydrochloride: A Technical Guide to Its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-Aminobutanamide hydrochloride (CAS RN: 13031-62-4). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative descriptions and outlines standardized experimental protocols for determining solubility.
Core Concepts in Solubility
This compound, also known as gabamide hydrochloride, is a derivative of gamma-aminobutyric acid (GABA).[1] Its chemical structure, featuring both an amine and an amide functional group, dictates its physicochemical properties, including solubility. The principle of "like dissolves like" is fundamental to understanding its behavior in various solvents. The polar nature of 4-aminobutanamide, enhanced by its hydrochloride salt form, suggests a strong affinity for polar solvents.[1]
Qualitative Solubility Profile
Available information indicates that this compound is highly soluble in water.[1][2] This high aqueous solubility is attributed to the ability of the amide and amino groups to form hydrogen bonds with water molecules.[1] Conversely, it is expected to be less soluble in non-polar organic solvents that cannot engage in significant hydrogen bonding.[1] The solubility of similar amide compounds often increases with a rise in temperature.[1]
Quantitative Solubility Data
A thorough search of scientific databases and literature did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various solvents at specified temperatures. The following table summarizes the available qualitative information.
| Solvent | Solubility Description | Rationale |
| Water | Highly Soluble[1][2] | Polar solvent capable of hydrogen bonding with the solute's functional groups.[1] |
| Polar Organic Solvents | Soluble (Predicted) | Solvents like ethanol and methanol are expected to dissolve the compound due to their polar nature. |
| Non-polar Organic Solvents | Less Soluble (Predicted) | Solvents such as hexane and toluene are poor solvents for polar, salt-like compounds.[1] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a hydrophilic compound like this compound. This method, often referred to as the shake-flask method, is a standard approach in pharmaceutical development.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, ethanol)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium is reached at saturation.
-
Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
To remove any undissolved solid, centrifuge the sample at a high speed.
-
Filter the supernatant through a syringe filter to ensure the removal of all particulate matter.
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with the solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL, g/L, or mol/L.
-
Visualizations
The following diagrams illustrate the logical relationships in solubility and a typical experimental workflow.
References
An In-depth Technical Guide to 4-Aminobutanamide Hydrochloride: A GABA Derivative for Researchers and Drug Development Professionals
Introduction
4-Aminobutanamide hydrochloride, also known as Gabamide hydrochloride, is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). As a structural analog of GABA, it holds potential for interacting with the GABAergic system, a key target for a wide array of therapeutics aimed at treating neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, biological activity, and the experimental methodologies used to evaluate its properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel GABAergic modulators.
Physicochemical Properties
This compound is the hydrochloride salt of 4-aminobutanamide. The presence of the amide functional group in place of the carboxylic acid in GABA alters its physicochemical properties, which may influence its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Reference |
| Molecular Formula | C4H11ClN2O | [1] |
| Molecular Weight | 138.59 g/mol | [1] |
| CAS Number | 13031-62-4 | [1] |
| Synonyms | Gabamide hydrochloride, 4-Aminobutyramide hydrochloride | [1] |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient method can be adapted from established procedures for synthesizing related amide derivatives of amino acids. A common approach involves the activation of the carboxylic acid group of a protected GABA precursor followed by amidation.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from a suitable starting material. This protocol is a generalized procedure adapted from the synthesis of similar compounds.
Materials:
-
N-Boc-GABA (N-(tert-butoxycarbonyl)-4-aminobutanoic acid)
-
Ethyl chloroformate or Isobutyl chloroformate
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous solution)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hydrochloric acid (e.g., 4 M in 1,4-dioxane or ethereal HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvents
-
Rotary evaporator
Procedure:
-
Activation of N-Boc-GABA:
-
Dissolve N-Boc-GABA (1 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15°C in an ice-salt or acetone/dry ice bath.
-
Add N-Methylmorpholine (1 equivalent) to the solution and stir for 5-10 minutes.
-
Slowly add ethyl chloroformate or isobutyl chloroformate (1 equivalent) dropwise, ensuring the temperature remains below -10°C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to form the mixed anhydride. Progress of the reaction can be monitored by TLC.
-
-
Amidation:
-
In a separate flask, prepare a solution of ammonia.
-
Slowly add the ammonia solution (a slight excess, e.g., 1.2 equivalents) to the cold mixed anhydride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification of N-Boc-4-aminobutanamide:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-4-aminobutanamide.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
-
Deprotection and Salt Formation:
-
Dissolve the purified N-Boc-4-aminobutanamide in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Add an excess of hydrochloric acid solution (e.g., 4 M HCl in dioxane or ethereal HCl).
-
Stir the mixture at room temperature for 1-2 hours. The hydrochloride salt should precipitate out of the solution.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Mechanism of Action
4-Aminobutanamide is a known GABA receptor agonist.[2] GABA receptors are the primary targets of the inhibitory neurotransmitter GABA and are broadly classified into two main types: GABA-A and GABA-B receptors.
GABA-A Receptor Signaling Pathway
GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[3] Upon binding of an agonist like GABA or its analogue, the channel opens, leading to an influx of Cl⁻ into the neuron. This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.
Caption: GABA-A Receptor Signaling Pathway.
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[4] Upon agonist binding, the receptor activates a G-protein, which in turn modulates the activity of downstream effectors, primarily adenylyl cyclase and ion channels.
Caption: GABA-B Receptor Signaling Pathway.
Quantitative Data
Table 1: Comparative Binding Affinities of GABAergic Compounds
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (µM) | Reference |
| GABA | GABA-A | [³H]Muscimol Binding | - | 2.94 - 15.4 | [5][6] |
| Muscimol | GABA-A | [³H]Muscimol Binding | - | 2.04 - 10.9 | [5][6] |
| Bicuculline | GABA-A | [³H]GABA Displacement | - | 3.3 - 16.7 | [1][6] |
| Baclofen | GABA-B | [³H]Baclofen Binding | 130 | - | [7] |
| 4-Aminobutanamide HCl | GABA-A / GABA-B | Data not available | Data not available |
Note: The presented values are for comparative purposes and were obtained under various experimental conditions. Direct comparison requires standardized assays.
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Administration Route | Half-life (t½) | Bioavailability | Key Findings | Reference |
| GABA | Oral (Human) | ~5 hours | Low (does not readily cross the blood-brain barrier) | Rapidly absorbed. | [8] |
| 4-Aminobutanamide HCl | Data not available | Data not available | Data not available |
Note: The pharmacokinetic properties of this compound are expected to differ from GABA due to structural modifications.
Experimental Evaluation Workflow
The biological evaluation of a novel GABA derivative like this compound typically follows a multi-step process, from in vitro characterization to in vivo efficacy studies.
Caption: Proposed Experimental Workflow.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor
Objective: To determine the binding affinity (Ki or IC50) of this compound for the GABA-A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Rat or mouse whole brain tissue
-
[³H]Muscimol or [³H]GABA (radioligand)
-
Unlabeled GABA (for defining non-specific binding)
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Centrifuge capable of high speeds (e.g., >20,000 x g)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rodent brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again. Repeat this wash step at least twice to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Tris-HCl buffer, a fixed concentration of [³H]Muscimol (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of unlabeled GABA (e.g., 100 µM).
-
Competitive Binding: Same as total binding, but with varying concentrations of this compound.
-
-
Incubate the tubes at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Measurement:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound represents a simple yet potentially valuable derivative of GABA for neuropharmacological research. Its structural similarity to GABA suggests activity at GABA receptors, which is supported by existing literature. However, a significant gap exists in the public domain regarding its specific quantitative pharmacological and pharmacokinetic properties. The methodologies and workflows outlined in this guide provide a framework for the systematic evaluation of this compound and other novel GABAergic compounds. Further research is warranted to fully elucidate the therapeutic potential of this molecule.
References
- 1. sophion.com [sophion.com]
- 2. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 4-Aminobutanamide: A Technical Guide to Investigating its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
Neurodegenerative diseases and acute brain injuries, such as stroke, represent a significant and growing global health burden. A key pathological mechanism in many of these conditions is excitotoxicity, primarily mediated by the overstimulation of glutamate receptors, leading to a cascade of events including oxidative stress, inflammation, and ultimately, neuronal apoptosis. The brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), plays a crucial role in counteracting neuronal hyperexcitability. Consequently, modulation of the GABAergic system presents a promising therapeutic avenue for neuroprotection. This technical guide focuses on 4-aminobutanamide, a close structural analog of GABA. While direct experimental evidence for its neuroprotective efficacy is currently limited, its chemical similarity to GABA provides a strong rationale for its investigation as a potential neuroprotective agent. This document outlines the theoretical framework for its mechanism of action, proposes detailed experimental protocols for its evaluation, and provides a template for data presentation and visualization of relevant signaling pathways.
Introduction: The GABAergic System and the Promise of 4-Aminobutanamide
The balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function.[1] Glutamate, the primary excitatory neurotransmitter, is essential for synaptic plasticity, learning, and memory. However, its over-activation leads to a pathological process known as excitotoxicity, a major contributor to neuronal death in conditions like cerebral ischemia, traumatic brain injury, and chronic neurodegenerative diseases.[2][3][4][5]
The GABAergic system is the principal inhibitory force in the adult mammalian brain, acting as a crucial brake on neuronal excitability.[6] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride ion channels that cause rapid hyperpolarization of the neuron, and the metabotropic GABA-B receptors, which are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. Activation of GABAergic pathways has been shown to be neuroprotective in various models of neuronal injury.[7][8][9]
4-Aminobutanamide, also known as GABA amide, is a derivative of GABA.[10] Its structural similarity to GABA suggests that it may act as a GABAergic modulator, potentially offering neuroprotective benefits. To date, the scientific literature on the specific neuropharmacological properties of 4-aminobutanamide is sparse. However, a study on a novel derivative of 4-aminobutanoic acid, compound KGM-5, demonstrated cerebroprotective activity in a rat model of acute cerebrovascular accident, reducing the severity of neurological deficits and improving cognitive function.[11] This finding lends support to the hypothesis that GABA derivatives, such as 4-aminobutanamide, are a promising area for neuroprotective drug discovery.
This guide provides a comprehensive framework for the systematic investigation of the potential neuroprotective effects of 4-aminobutanamide.
Hypothesized Neuroprotective Mechanisms of 4-Aminobutanamide
Based on the well-established roles of the GABAergic system in neuroprotection, the following mechanisms are hypothesized for 4-aminobutanamide:
Attenuation of Glutamate Excitotoxicity
The primary hypothesized mechanism of action is the reduction of neuronal hyperexcitability. By potentially acting as a GABA-A and/or GABA-B receptor agonist, 4-aminobutanamide could:
-
Enhance Chloride Influx: Activation of GABA-A receptors would lead to an influx of chloride ions, hyperpolarizing the neuronal membrane and making it less likely to fire an action potential in response to excitatory glutamate signals.
-
Modulate Ion Channels: Activation of GABA-B receptors could lead to the opening of potassium channels and the closing of calcium channels, further reducing neuronal excitability.
Mitigation of Oxidative Stress
Glutamate excitotoxicity is intrinsically linked to oxidative stress.[12] The massive influx of calcium ions during excitotoxicity leads to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[12] By reducing the initial excitotoxic insult, 4-aminobutanamide could indirectly mitigate downstream oxidative stress. Furthermore, some studies suggest that GABAergic signaling can directly influence intracellular calcium homeostasis and antioxidant defenses.[13][14][15]
Inhibition of Apoptotic Pathways
Sustained excitotoxicity and oxidative stress trigger programmed cell death, or apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. By preventing the upstream triggers of calcium overload and ROS production, 4-aminobutanamide may inhibit the activation of key apoptotic executioners, such as caspases.
Proposed Experimental Protocols for Evaluating Neuroprotective Efficacy
The following protocols are detailed methodologies for assessing the potential neuroprotective effects of 4-aminobutanamide in both in vitro and in vivo models.
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This assay is a foundational in vitro model to screen for neuroprotective activity against glutamate-induced cell death.[16]
Objective: To determine the dose-dependent neuroprotective effect of 4-aminobutanamide against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates (96-well)
-
4-Aminobutanamide
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-buffered saline)
Procedure:
-
Cell Plating: Isolate and plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well. Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation and synapse formation.
-
Compound Preparation: Prepare a stock solution of 4-aminobutanamide in sterile water or PBS. Further dilute in culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Treatment:
-
Control Group: No treatment.
-
Vehicle Group: Treat with the vehicle used to dissolve 4-aminobutanamide.
-
Glutamate Group: Treat with a neurotoxic concentration of glutamate (e.g., 50-100 µM, to be determined empirically).
-
Test Groups: Pre-treat with varying concentrations of 4-aminobutanamide for 1-2 hours, followed by the addition of glutamate.
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
In Vivo Model: Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion)
The MCAO model in rodents is a widely used and clinically relevant model of ischemic stroke.[17]
Objective: To evaluate the neuroprotective effect of 4-aminobutanamide on infarct volume and neurological deficits following focal cerebral ischemia in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
4-Aminobutanamide
-
Saline solution
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Neurological deficit scoring system
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
MCAO Surgery:
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the nylon filament into the ICA and advance it to the origin of the middle cerebral artery (MCA) to occlude blood flow.
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
Treatment:
-
Sham Group: Undergo the same surgical procedure without MCA occlusion.
-
Vehicle Group: Receive an intraperitoneal (i.p.) injection of saline at the time of reperfusion.
-
Test Group: Receive an i.p. injection of 4-aminobutanamide (dose to be determined from pilot studies) at the time of reperfusion.
-
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 30 minutes.
-
TTC stains viable tissue red, while the infarcted tissue remains white.
-
Capture images of the slices and quantify the infarct volume using image analysis software.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups. The following are hypothetical examples of how such data could be presented.
Table 1: Hypothetical Neuroprotective Effect of 4-Aminobutanamide in an In Vitro Glutamate Excitotoxicity Model
| Treatment Group | Neuronal Viability (% of Control) | LDH Release (% of Glutamate Group) |
| Control | 100 ± 5.2 | N/A |
| Glutamate (100 µM) | 45.3 ± 4.1 | 100 ± 8.5 |
| 4-AB (10 µM) + Glutamate | 62.1 ± 3.8# | 75.4 ± 6.3# |
| 4-AB (50 µM) + Glutamate | 78.9 ± 5.5# | 48.2 ± 5.1# |
| 4-AB (100 µM) + Glutamate | 85.4 ± 4.9# | 35.7 ± 4.8# |
| Data are presented as mean ± SEM. p < 0.05 vs. Control. #p < 0.05 vs. Glutamate. 4-AB: 4-Aminobutanamide. |
Table 2: Hypothetical Neuroprotective Effect of 4-Aminobutanamide in an In Vivo MCAO Stroke Model
| Treatment Group | Neurological Deficit Score (at 24h) | Infarct Volume (mm³) |
| Sham | 0 ± 0 | 0 ± 0 |
| Vehicle | 3.5 ± 0.5 | 210 ± 25.1 |
| 4-AB (30 mg/kg) | 2.1 ± 0.4# | 125 ± 18.7# |
| *Data are presented as mean ± SEM. p < 0.05 vs. Sham. #p < 0.05 vs. Vehicle. 4-AB: 4-Aminobutanamide. |
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by 4-aminobutanamide and the proposed experimental workflows.
Caption: Hypothesized GABAergic signaling pathway for 4-aminobutanamide.
Caption: Glutamate excitotoxicity pathway and point of intervention.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excessive Glutamate Receptor Activation and Neurological Disorders - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GABA - Wikipedia [en.wikipedia.org]
- 7. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coactivation of GABA(A) and GABA(B) receptor results in neuroprotection during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journal.eu-jr.eu [journal.eu-jr.eu]
- 12. Oxidative Stress: A Key Modulator in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cobinamide is a strong and versatile antioxidant that overcomes oxidative stress in cells, flies, and diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Aminoguanidine inhibits reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurotoxicity of acute glutamate transport blockade depends on coactivation of both NMDA and AMPA/Kainate receptors in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo evidences that antioxidant action contributes to the neuroprotective effects of the neuronal nitric oxide synthase and monoamine oxidase-B inhibitor, 7-nitroindazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for the Synthesis of 4-Aminobutanamide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chemical synthesis of 4-aminobutanamide hydrochloride, a derivative of the neurotransmitter γ-aminobutyric acid (GABA). Due to the limited availability of direct synthesis routes in published literature, this protocol outlines a robust, three-step approach starting from commercially available 4-aminobutanoic acid (GABA). The synthesis involves N-protection of the primary amine, followed by amidation of the carboxylic acid, and concluding with deprotection to yield the target hydrochloride salt. This protocol is designed to be a valuable resource for researchers requiring this compound for further studies.
Introduction
4-Aminobutanamide, also known as gabamide, is the amide derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] While GABA and its analogues are extensively studied for their neurological effects, the synthesis and application of this compound are less commonly documented. This protocol details a reliable synthetic pathway to obtain this compound, which can serve as a valuable building block or research chemical in neuroscience and medicinal chemistry.
The proposed synthesis employs a standard protecting group strategy, which is fundamental in peptide and amino acid chemistry. The pathway consists of three key transformations:
-
N-Protection: The amino group of 4-aminobutanoic acid (GABA) is protected with a tert-butyloxycarbonyl (Boc) group. This is a widely used protecting group due to its stability and ease of removal under acidic conditions.[3]
-
Amidation: The carboxylic acid of N-Boc-4-aminobutanoic acid is converted to the primary amide. This is achieved using a standard peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), followed by reaction with ammonia.
-
Deprotection and Salt Formation: The Boc group is removed using hydrochloric acid in an organic solvent, which concurrently forms the desired hydrochloride salt of the product.[4][5]
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | |||
| 4-Aminobutanoic Acid | 4-Aminobutanoic acid | C₄H₉NO₂ | 103.12 |
| Intermediates | |||
| N-Boc-4-aminobutanoic acid | 4-(tert-butoxycarbonylamino)butanoic acid | C₉H₁₇NO₄ | 203.24 |
| N-Boc-4-aminobutanamide | tert-butyl (4-amino-4-oxobutyl)carbamate | C₉H₁₈N₂O₃ | 202.25 |
| Final Product | |||
| This compound | 4-aminobutanamide;hydrochloride | C₄H₁₁ClN₂O | 138.60 |
Experimental Protocols
This section provides detailed methodologies for the three-step synthesis of this compound.
Diagram of the Synthesis Workflow
References
Application Notes and Protocols: 4-Aminobutanamide Hydrochloride in Neuroscience
A Note to Researchers: The experimental use of 4-Aminobutanamide hydrochloride in neuroscience is not well-documented in publicly available scientific literature. The majority of research focuses on a structural isomer, (S)-2-Aminobutanamide hydrochloride , which serves as a key chemical intermediate in the synthesis of antiepileptic medications such as Levetiracetam and Brivaracetam[1].
4-Aminobutanamide, also known as Gabamide, is the amide derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system[2][3]. Given its structural relationship to GABA, any hypothetical neuroscientific investigation of 4-Aminobutanamide would likely focus on its potential interaction with the GABAergic system. This document, therefore, provides a general framework and relevant protocols for studying compounds that modulate GABAergic neurotransmission.
I. Overview of GABAergic Neurotransmission
GABAergic signaling is crucial for maintaining the balance between neuronal excitation and inhibition in the brain[4]. A deficiency in GABAergic function is associated with a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders[2][3]. The primary receptors for GABA are the GABA-A and GABA-B receptors, which are ligand-gated ion channels and G-protein coupled receptors, respectively[2]. The therapeutic modulation of these receptors is a cornerstone of treatment for many neurological conditions.
II. Hypothetical Experimental Applications of a GABA Analog
Should this compound be investigated for its direct effects in neuroscience, the following experimental avenues would be logical starting points.
1. Receptor Binding Assays: To determine if this compound interacts directly with GABA receptors.
2. Electrophysiological Studies: To assess the effect of the compound on neuronal excitability and synaptic transmission.
3. In Vivo Behavioral Models: To evaluate the systemic effects of the compound on animal models of neurological disorders.
Experimental Protocols (General Framework for a GABA Analog)
The following are generalized protocols that would be adapted to study a novel GABA analog like this compound.
Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptors
Objective: To determine the binding affinity of this compound for the GABA-A receptor.
Materials:
-
Rat cortical tissue homogenate (source of GABA-A receptors)
-
[³H]-Muscimol (radioligand)
-
This compound (test compound)
-
Unlabeled GABA (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of [³H]-Muscimol and varying concentrations of this compound.
-
For determination of non-specific binding, add a high concentration of unlabeled GABA to a set of control tubes.
-
Add the membrane preparation to all tubes to initiate the binding reaction.
-
Incubate at 4°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Analyze the data to calculate the IC₅₀ and Ki values for this compound.
Protocol 2: Whole-Cell Patch-Clamp Recording in Primary Neuronal Cultures
Objective: To characterize the functional effects of this compound on GABA-A receptor-mediated currents.
Materials:
-
Primary hippocampal or cortical neurons in culture
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)
-
Internal solution for the patch pipette (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP)
-
This compound
-
GABA (agonist)
-
Bicuculline (GABA-A receptor antagonist)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare primary neuronal cultures from embryonic rat or mouse brains.
-
After a suitable period in culture (e.g., 10-14 days), transfer a coverslip with neurons to the recording chamber on a microscope.
-
Continuously perfuse the neurons with the external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply GABA to the neuron to elicit a baseline GABA-A receptor-mediated current.
-
Co-apply varying concentrations of this compound with GABA to determine if it modulates the GABA-evoked current.
-
To test for direct agonistic activity, apply this compound in the absence of GABA.
-
To confirm the involvement of GABA-A receptors, apply the antagonist bicuculline to block the observed currents.
-
Analyze the recorded currents for changes in amplitude, kinetics, and reversal potential.
Data Presentation
Due to the lack of specific experimental data for this compound in neuroscience, a data table cannot be provided. Should experiments be conducted, data would be presented as follows:
Table 1: Hypothetical Binding Affinity of this compound for GABA Receptors
| Compound | Receptor Subtype | IC₅₀ (µM) | Ki (µM) |
|---|---|---|---|
| GABA | GABA-A | 0.1 | 0.08 |
| 4-Aminobutanamide HCl | GABA-A | TBD | TBD |
| Bicuculline | GABA-A | 1.5 | 1.2 |
TBD: To be determined.
Table 2: Hypothetical Electrophysiological Effects of this compound on GABA-Evoked Currents
| Compound (Concentration) | Peak Current Amplitude (% of Control) | EC₅₀ Shift |
|---|---|---|
| GABA (10 µM) | 100% | N/A |
| 4-Aminobutanamide HCl (1 µM) + GABA | TBD | TBD |
| 4-Aminobutanamide HCl (10 µM) + GABA | TBD | TBD |
| 4-Aminobutanamide HCl (100 µM) + GABA | TBD | TBD |
TBD: To be determined.
Visualizations
The following diagrams illustrate the general context of GABAergic neurotransmission where a compound like this compound would be studied.
Caption: A diagram illustrating the key components of a GABAergic synapse.
Caption: A flowchart depicting a typical experimental workflow for characterizing a novel compound targeting the central nervous system.
References
- 1. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GABA, gamma-hydroxybutyric acid, and neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-2-Aminobutanamide Hydrochloride as a Biochemical Reagent
Introduction
(S)-2-Aminobutanamide hydrochloride is a chiral building block of significant interest in the pharmaceutical industry.[1][2] As a white to off-white crystalline powder, this compound is primarily utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-epileptic drug Levetiracetam.[1][3] Its stereospecific configuration is crucial for the biological activity of the final drug product. These application notes provide an overview of its primary application, relevant data, and detailed protocols for its synthesis and use in the production of Levetiracetam.
Physicochemical Properties and Specifications
(S)-2-Aminobutanamide hydrochloride is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 7682-20-4 | [4] |
| Molecular Formula | C4H11ClN2O | [4] |
| Molecular Weight | 138.6 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 259-263 °C | [4] |
| Optical Rotation | [α]22/D +24° (c=1 in H2O) | [5] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in water | [6] |
Key Application: Chiral Intermediate in the Synthesis of Levetiracetam
The principal application of (S)-2-Aminobutanamide hydrochloride is as a chiral precursor in the industrial synthesis of Levetiracetam, a second-generation anti-epileptic drug.[3][7] Levetiracetam is used for the treatment of partial-onset, myoclonic, and tonic-clonic seizures.[8][9] The (S)-enantiomer of 2-aminobutanamide is essential, as the stereochemistry at this position is critical for the therapeutic activity of Levetiracetam.[3]
Mechanism of Action of Levetiracetam
While (S)-2-Aminobutanamide hydrochloride itself is not known to be pharmacologically active, the final product, Levetiracetam, has a unique mechanism of action. It binds to the synaptic vesicle glycoprotein 2A (SV2A), a protein involved in the regulation of neurotransmitter release.[8][10][11] By modulating the function of SV2A, Levetiracetam is thought to reduce neuronal hyperexcitability and prevent the propagation of seizure activity.[10][12]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Aminobutanamide Hydrochloride [benchchem.com]
- 3. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 4. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 5. (S)-(+)-2-Aminobutanamide hydrochloride 97 7682-20-4 [sigmaaldrich.com]
- 6. myexperiment.org [myexperiment.org]
- 7. researchgate.net [researchgate.net]
- 8. Levetiracetam - Wikipedia [en.wikipedia.org]
- 9. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
Application Note: Determination of 4-Aminobutanamide Hydrochloride by High-Performance Liquid Chromatography
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Aminobutanamide hydrochloride. As no specific validated method for this analyte was readily available in the reviewed literature, this protocol has been developed based on established methods for structurally similar compounds, such as 2-Aminobutanamide hydrochloride and 4-aminobutanol.[1][2][3] This document provides a comprehensive experimental protocol, including instrumentation, chromatographic conditions, and sample preparation guidelines, intended for use by researchers, scientists, and professionals in drug development.
Introduction
This compound is a chemical compound of interest in various fields of research and development. Accurate and reliable analytical methods are crucial for its quantification in different matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. This application note outlines a reversed-phase HPLC (RP-HPLC) method that can serve as a robust starting point for the analysis of this compound. The proposed method is designed to be specific, accurate, and precise.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Sodium hydroxide (for pH adjustment)
-
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 95% A for 5 min, then ramp to 50% A over 10 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or determined by UV scan of the analyte) |
| Run Time | Approximately 20 minutes |
Protocols
Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase A.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with mobile phase A to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase A to dissolve the sample.
-
Sonicate for 10-15 minutes if necessary to ensure complete dissolution.
-
Dilute to the mark with mobile phase A.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Parameters (Proposed)
For quantitative analysis, the method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
| Parameter | Description |
| Specificity | The ability to assess the analyte in the presence of other components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical flow of the analyte through the HPLC system.
Conclusion
This application note provides a detailed starting protocol for the analysis of this compound by RP-HPLC. The proposed method is based on established analytical principles for similar compounds and is expected to offer good selectivity and sensitivity. Method optimization and validation are recommended to ensure its suitability for specific applications. This document serves as a valuable resource for researchers and scientists involved in the analysis of this compound.
References
Application Notes and Protocols for the Characterization of 4-Aminobutanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobutanamide hydrochloride, also known as GABA amide hydrochloride, is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. As a small molecule with a primary amine and an amide functional group, its characterization is crucial for quality control, stability studies, and various research applications. This document provides an overview of the key analytical techniques and detailed protocols for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 4-aminobutanamide is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁ClN₂O | |
| Molecular Weight | 138.60 g/mol | |
| IUPAC Name | 4-aminobutanamide;hydrochloride | |
| CAS Number | 13031-62-4 |
Analytical Techniques and Protocols
A multi-faceted approach employing various analytical techniques is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound by providing information about the chemical environment of each proton and carbon atom.
3.1.1. Expected ¹H and ¹³C NMR Spectral Data
The expected chemical shifts for this compound are summarized below. Note that the exact chemical shifts can vary depending on the solvent and concentration.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H₂N-CH₂ - | ~2.9 - 3.1 | Triplet | 2H | Methylene adjacent to amine |
| -CH₂ -CH₂- | ~1.8 - 2.0 | Multiplet | 2H | Central methylene |
| -CH₂ -C(O)NH₂ | ~2.2 - 2.4 | Triplet | 2H | Methylene adjacent to carbonyl |
| -C(O)NH₂ | ~7.0 - 7.5 | Broad Singlet | 2H | Amide protons |
| H₃N⁺ - | ~7.8 - 8.3 | Broad Singlet | 3H | Ammonium protons |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| H₂N-C H₂- | ~38 - 42 | Methylene adjacent to amine |
| -C H₂-CH₂- | ~22 - 26 | Central methylene |
| -C H₂-C(O)NH₂ | ~33 - 37 | Methylene adjacent to carbonyl |
| -C (O)NH₂ | ~175 - 179 | Carbonyl carbon |
3.1.2. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.
3.2.1. Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 103.0866 |
| [M+Na]⁺ | 125.0685 |
Fragmentation Pattern: The fragmentation of the protonated molecule [C₄H₁₁N₂O]⁺ is expected to involve the loss of small neutral molecules such as ammonia (NH₃) and water (H₂O), as well as cleavage of the alkyl chain.
3.2.2. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile with 0.1% formic acid.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion Analysis:
-
Introduce the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).
-
-
LC-MS Analysis (for mixture analysis):
-
If analyzing a mixture, couple the mass spectrometer to an HPLC system (see HPLC protocol below).
-
The mobile phase composition should be compatible with ESI-MS.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the precursor ion corresponding to [M+H]⁺ (m/z 103.09).
-
Subject the selected ion to collision-induced dissociation (CID) to obtain the fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices.
3.3.1. HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., silica-based with amide or diol functional groups) or a suitable reversed-phase C18 column with an ion-pairing agent. |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of organic phase (e.g., 90-95% B) and gradually decrease to elute the polar analyte. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at a low wavelength (e.g., 200-210 nm) as the molecule lacks a strong chromophore, or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Mass Spectrometry (MS) can also be used for detection (LC-MS). |
| Injection Volume | 5 - 20 µL |
3.3.2. Experimental Protocol: HPLC
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase A or a suitable solvent (e.g., water).
-
Prepare working standards by serial dilution of the stock solution.
-
Prepare the sample for analysis by dissolving it in the same solvent as the standards to a known concentration.
-
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to 4-aminobutanamide.
-
Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantification, generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample from the calibration curve.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
3.4.1. Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 - 3200 | N-H stretch | Amine (NH₃⁺) and Amide (NH₂) |
| ~2900 - 3100 | C-H stretch | Aliphatic CH₂ |
| ~1680 - 1640 | C=O stretch (Amide I) | Primary Amide |
| ~1620 - 1580 | N-H bend (Amide II) | Primary Amide |
| ~1550 - 1480 | N-H bend | Ammonium (NH₃⁺) |
| ~1465 | C-H bend | Aliphatic CH₂ |
3.4.2. Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a chemical substance like this compound.
Conclusion
The comprehensive characterization of this compound requires the application of multiple analytical techniques. The protocols and expected data presented in this document provide a foundational guide for researchers to establish robust analytical methods for this compound. It is imperative that these methods are validated to ensure their accuracy, precision, and reliability for their intended application.
Laboratory handling and storage of 4-Aminobutanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe laboratory handling, storage, and use of 4-Aminobutanamide hydrochloride and its related isomers. The information is compiled from safety data sheets and chemical databases to ensure best practices in a research environment.
General Information
This compound is a chemical compound used in laboratory research. The majority of detailed safety and handling information available is for the isomer (S)-(+)-2-Aminobutanamide hydrochloride, which is structurally similar and serves as a good proxy for handling procedures.
| Identifier | (S)-(+)-2-Aminobutanamide Hydrochloride | 4-Aminobutanamide |
| Synonyms | (S)-2-Aminobutyramide hydrochloride, L-2-Aminobutanamide hydrochloride | 4-Aminobutyramide, Gabamide, GABA amide[1] |
| CAS Number | 7682-20-4[2][3] | 3251-08-9[1] |
| Molecular Formula | C₄H₁₁ClN₂O (or C₄H₁₀N₂O·HCl[3]) | C₄H₁₀N₂O[1] |
| Molecular Weight | 138.60 g/mol [3] | 102.14 g/mol [1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its proper handling and storage.
| Property | (S)-(+)-2-Aminobutanamide Hydrochloride |
| Appearance | White to off-white solid or crystalline powder[4] |
| Melting Point | 259-263 °C[5] |
| Solubility | Slightly soluble in DMSO and water[4] |
| Stability | Stable under normal conditions[2][4]. Incompatible with strong oxidizing agents[2][4]. |
| Optical Activity | [α]22/D +24°, c = 1 in H₂O[4] |
Safety and Handling Protocols
This chemical is considered hazardous and requires careful handling to avoid exposure.[2]
3.1 Hazard Identification and Precautionary Statements
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]
-
Signal Word: Warning.[2]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust.[6][7] Wash hands and any exposed skin thoroughly after handling.[2][6] Do not eat, drink, or smoke when using this product.[6] Use only outdoors or in a well-ventilated area.[6] Wear protective gloves, clothing, and eye/face protection.[2][6]
-
Response: If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse your mouth.[2][6] If on skin, wash with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice.[3] If in eyes, rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do, and continue rinsing.[2][6] If eye irritation persists, get medical advice.[3] If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2][7]
-
3.2 Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
| Equipment | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN 166 or NIOSH).[2][3][6] |
| Skin Protection | Wear appropriate protective gloves (inspected prior to use) and clothing, such as a lab coat, to prevent skin exposure.[2][6][8] |
| Respiratory Protection | Under normal use with adequate ventilation, no protective equipment is needed.[2][3] For large-scale use, emergencies, or if exposure limits are exceeded, use a full-face respirator (NIOSH/MSHA or EN 136 approved).[3][6] A dust mask (type N95) is recommended. |
3.3 Safe Handling Workflow
The following workflow should be followed to ensure minimal risk during handling.
Storage Protocols
Proper storage is essential to maintain the stability and integrity of this compound.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6][8] The recommended storage temperature is between 2-8°C.[4] Store locked up.[6][7]
-
Incompatible Materials: Keep away from strong oxidizing agents.[2]
-
Containers: Store in original containers and keep them securely sealed.[7] Avoid physical damage to containers.[7]
Experimental Protocols
5.1 Protocol for Stock Solution Preparation (10 mM Aqueous Solution)
This protocol describes the preparation of a 10 mM stock solution of (S)-(+)-2-Aminobutanamide hydrochloride (MW: 138.60 g/mol ).
Materials:
-
(S)-(+)-2-Aminobutanamide hydrochloride (CAS: 7682-20-4)
-
Nuclease-free water
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Personal Protective Equipment (PPE)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM solution, calculate the mass needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 138.60 g/mol = 0.001386 g (or 1.386 mg)
-
-
Weigh the compound: Following the safe handling workflow (Diagram 1), accurately weigh 1.386 mg of the compound using an analytical balance.
-
Dissolution: Transfer the weighed solid to a 10 mL volumetric flask.
-
Add solvent: Add approximately 8 mL of nuclease-free water to the flask. Gently swirl the flask to dissolve the solid completely.
-
Final volume adjustment: Once the solid is fully dissolved, add nuclease-free water to bring the final volume to the 10 mL mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a sterile, clearly labeled container. Store at 2-8°C for short-term use or aliquot and freeze for long-term storage.
5.2 General Experimental Workflow
This workflow outlines the key stages of using the compound in a typical laboratory experiment.
References
- 1. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.no [fishersci.no]
- 4. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. capotchem.com [capotchem.com]
Application Notes and Protocols for 4-Aminobutanamide Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data and established protocols for the application of 4-Aminobutanamide hydrochloride in cell culture are limited in publicly available scientific literature. The following application notes and protocols are based on the compound's structural similarity to gamma-aminobutyric acid (GABA), a known neurotransmitter with established roles in cell culture. Researchers should use this information as a guide and optimize experimental conditions for their specific cell lines and research questions.
Application Notes
Introduction
This compound, also known as Gabamide or GABA-amide, is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Given its structural analogy to GABA, it is hypothesized to interact with the GABAergic system, which plays a crucial role in regulating neuronal excitability in the central nervous system.[2] Consequently, its primary potential application in cell culture lies in the field of neuroscience research, particularly in studies involving neuronal cell lines and primary neuron cultures. It may also have effects on other cell types, such as muscle cells, as GABA has been shown to influence their proliferation and gene expression.[3]
Potential Applications in Cell Culture
-
Neuroscience Research: Investigation of its effects on neuronal viability, differentiation, and function. It may serve as a modulator of GABA receptors in studies of neurological disorders.
-
Muscle Cell Research: Based on the known effects of GABA on myoblasts, this compound could be explored for its impact on muscle cell proliferation, differentiation, and regeneration.[3]
-
Drug Discovery: As a GABA analogue, it could be used as a tool compound in screening assays to identify novel modulators of the GABAergic system.
Preparation and Storage of Stock Solutions
It is crucial to prepare and store this compound properly to ensure its stability and activity.
| Parameter | Recommendation |
| Solvent | Sterile phosphate-buffered saline (PBS) or cell culture medium. |
| Stock Concentration | 10-100 mM. |
| Preparation | Dissolve the compound in the chosen solvent by gentle vortexing. Sterile filter the solution through a 0.22 µm filter. |
| Storage | Aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific experimental needs.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cell lines.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells, C2C12 myoblasts)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol can be used to investigate the effect of this compound on the expression of specific proteins in a signaling pathway.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-CREB, CREB, MyoD)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Data Summary
The following tables are templates for summarizing potential quantitative data from experiments with this compound.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| e.g., SH-SY5Y | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data | |
| e.g., C2C12 | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data |
Table 2: Gene Expression Changes Induced by this compound (Fold Change)
| Gene | Cell Line | Treatment Concentration (µM) | Fold Change vs. Control |
| e.g., MyoD | e.g., C2C12 | 10 | Experimental Data |
| 100 | Experimental Data | ||
| e.g., GAD67 | e.g., SH-SY5Y | 10 | Experimental Data |
| 100 | Experimental Data |
Visualizations
Hypothetical Signaling Pathway
This diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the known actions of GABA and its influence on CREB-dependent signaling, which is crucial for neuronal and muscle cell function.[4][5]
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
This diagram outlines a typical workflow for investigating the effects of this compound in a cell culture-based study.
Caption: General experimental workflow for cell culture studies.
References
- 1. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ixcellsbiotech.com [ixcellsbiotech.com]
- 3. foodsciencejournal.com [foodsciencejournal.com]
- 4. Niclosamide suppresses acute myeloid leukemia cell proliferation through inhibition of CREB-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide suppresses acute myeloid leukemia cell proliferation through inhibition of CREB-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-2-Aminobutanamide Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of (S)-2-Aminobutanamide hydrochloride, a key chiral intermediate in the synthesis of the anti-epileptic drug Levetiracetam. Due to a lack of available data on its direct use in in vivo research models, this document focuses on its well-established application in pharmaceutical chemistry. Detailed information on its chemical and physical properties, a step-by-step synthetic protocol for Levetiracetam, and essential safety and handling guidelines are presented. This document serves as a practical resource for researchers and professionals involved in the synthesis and development of active pharmaceutical ingredients.
Introduction
(S)-2-Aminobutanamide hydrochloride is a chiral building block of significant importance in the pharmaceutical industry. Its primary application lies in its role as a crucial precursor for the stereospecific synthesis of Levetiracetam, an anticonvulsant medication used in the treatment of epilepsy.[1][2] The enantiomeric purity of (S)-2-Aminobutanamide hydrochloride is critical for the desired therapeutic efficacy of the final active pharmaceutical ingredient. This document outlines the properties of this compound and provides a detailed protocol for its utilization in the synthesis of Levetiracetam.
Chemical and Physical Properties
The fundamental properties of (S)-2-Aminobutanamide hydrochloride are summarized in the table below. This data is essential for its proper handling, storage, and application in synthetic procedures.
Table 1: Physicochemical Properties of (S)-2-Aminobutanamide Hydrochloride
| Property | Value |
| Molecular Formula | C₄H₁₁ClN₂O[3] |
| Molecular Weight | 138.60 g/mol |
| CAS Number | 7682-20-4 |
| Appearance | White to off-white crystalline solid[4] |
| Melting Point | 259-263 °C |
| Optical Activity | [α]₂²/D +24° (c=1 in H₂O) |
| Solubility | Soluble in water[5] |
| InChI Key | HDBMIDJFXOYCGK-DFWYDOINSA-N |
Synthetic Application: Synthesis of Levetiracetam
The most prominent application of (S)-2-Aminobutanamide hydrochloride is in the synthesis of Levetiracetam. The process involves two main chemical transformations: N-acylation and subsequent intramolecular cyclization.
Synthetic Pathway Overview
The synthesis commences with the N-acylation of (S)-2-Aminobutanamide hydrochloride with 4-chlorobutyryl chloride. This is followed by a base-mediated cyclization to form the characteristic pyrrolidinone ring of Levetiracetam.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-2-Aminobutanamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 5. rsc.org [rsc.org]
Chiral HPLC Method for the Enantiomeric Separation of 2-Aminobutanamide
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the chiral separation of 2-aminobutanamide enantiomers using High-Performance Liquid Chromatography (HPLC). The method outlined is a robust, reverse-phase HPLC technique suitable for determining the enantiomeric excess of (R)-2-aminobutanamide in the presence of (S)-2-aminobutanamide, a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.[1][2][3] This protocol is designed to be a valuable resource for researchers, scientists, and professionals in drug development and quality control.
Introduction
2-Aminobutanamide is a chiral molecule, and the separation of its enantiomers is critical in the pharmaceutical industry. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of precise and reliable analytical methods for their separation and quantification.[4][5] This application note details a validated reverse-phase chiral HPLC method that effectively separates the enantiomers of 2-aminobutanamide.[1][2][3]
The method employs a crown ether-based chiral stationary phase (CSP), which is particularly effective for the enantioseparation of primary amine compounds.[5] The described method is precise, accurate, and robust, making it suitable for routine quality control analysis.[1][2]
Experimental Protocols
This section provides a detailed methodology for the chiral HPLC separation of 2-aminobutanamide enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: CROWNPAK CR (+) column (150 x 4.0 mm, 5.0 µm) is used for the separation.[3]
-
Chemicals and Reagents:
-
Perchloric acid (analytical grade)
-
Water (HPLC grade)
-
(S)-2-aminobutanamide and (R)-2-aminobutanamide reference standards
-
-
Sample Diluent: 0.05% Perchloric acid solution in water.[3]
Chromatographic Conditions
The separation is achieved using the following chromatographic parameters:
| Parameter | Condition |
| Column | CROWNPAK CR (+) (150 x 4.0 mm, 5.0 µm) |
| Mobile Phase | 0.05% Perchloric acid in water |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 15 ºC |
| Detection | UV at 200 nm |
| Injection Volume | 10 µL |
| Run Time | 20 min |
Standard and Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve the (R)-2-aminobutanamide reference standard in the diluent to prepare a stock solution. Further dilute to achieve the desired concentration for linearity and accuracy studies.
-
Sample Preparation: Accurately weigh and dissolve the (S)-2-aminobutanamide sample containing the (R)-isomer impurity in the diluent to a final concentration of 2 mg/mL.[3]
Method Validation Summary
The described method has been validated according to ICH Q2 (R1) and USP guidelines.[1][2] A summary of the validation parameters is presented below:
| Validation Parameter | Result |
| Limit of Detection (LOD) | 0.0002 mg/mL |
| Limit of Quantification (LOQ) | 0.0005 mg/mL |
| Linearity Range | 0.0005 mg/mL to 0.004 mg/mL |
| Recovery | 93% to 106% |
| Resolution | > 1.3 |
Data Presentation
The following table summarizes the key quantitative data for the chiral HPLC method.
Table 1: Summary of Chromatographic Parameters and Validation Data
| Parameter | Value | Reference |
| Column | CROWNPAK CR (+) (150 x 4.0 mm, 5.0 µm) | [3] |
| Mobile Phase | 0.05% Perchloric acid in water | [1][2] |
| Flow Rate | 0.3 mL/min | [1][2] |
| Column Temperature | 15 ºC | [1][2] |
| UV Wavelength | 200 nm | [1][2] |
| LOD | 0.0002 mg/mL | [1][2] |
| LOQ | 0.0005 mg/mL | [1][2] |
| Linearity Range | 0.0005 mg/mL to 0.004 mg/mL | [1][2] |
| Accuracy (Recovery) | 93% - 106% | [1][2] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the chiral HPLC analysis for 2-aminobutanamide enantiomer separation.
Caption: Workflow for Chiral HPLC Separation of 2-Aminobutanamide.
Conclusion
The reverse-phase chiral HPLC method detailed in this application note provides a reliable and validated approach for the enantiomeric separation of 2-aminobutanamide. The use of a CROWNPAK CR (+) column with a simple aqueous mobile phase offers excellent resolution and sensitivity. This method is well-suited for quality control laboratories and research settings involved in the synthesis and analysis of chiral pharmaceutical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
4-Aminobutanamide hydrochloride stability in aqueous solution
Welcome to the technical support center for 4-Aminobutanamide hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place to protect it from moisture.[1] For long-term storage, maintaining a controlled, low-temperature environment is recommended.
Q2: Is this compound stable in aqueous solutions?
A2: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, and exposure to light.[2] As with many pharmaceuticals, liquid dosage forms are generally more susceptible to degradation than solid forms.[3] It is crucial to perform stability studies under conditions that reflect your intended experimental use.
Q3: What are the potential degradation pathways for this compound in an aqueous solution?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds containing an amide functional group are susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the formation of 4-aminobutanoic acid and ammonia. Other potential degradation routes could involve oxidation of the amino group.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach to monitor the purity and degradation of your sample.[4] Such a method should be capable of separating the intact this compound from its potential degradation products and other impurities.[4][5]
Troubleshooting Guide
Symptom 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.
-
Possible Cause: The compound may be degrading in your sample diluent or under your storage conditions.
-
Solution:
-
Investigate the pH of your sample diluent. Consider using a buffered solution to maintain a stable pH.
-
Review your storage conditions. Ensure the solution is protected from light and stored at an appropriate temperature.
-
Prepare fresh solutions immediately before analysis to minimize degradation over time.
-
Perform a forced degradation study (see protocol below) to identify the retention times of potential degradation products.
-
Symptom 2: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause: The compound is likely degrading in the solution.
-
Solution:
-
Minimize the time the compound is in solution before use.
-
For analytical sequences, maintain sample vials at a low temperature (e.g., 4°C) in the autosampler.
-
Re-evaluate the composition of your solvent. The stability of a compound can be highly dependent on the solution's properties.
-
Quantify the degradation products using a validated stability-indicating method to ensure mass balance.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[6]
Objective: To intentionally degrade this compound under various stress conditions to an extent of 5-20%.
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[5]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Dissolve this compound in a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8 hours) for analysis.[5]
-
-
Thermal Degradation:
-
Photodegradation:
-
Expose a solution of this compound to a light source providing both UV and visible light, following ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions to differentiate between thermal and photodegradation.[5]
-
Data Presentation
The results from forced degradation studies can be summarized to provide a clear overview of the compound's stability profile.
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Time | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 8 hours | 60°C | 15.2% | 1 |
| 0.1 M NaOH | 2 hours | Room Temp | 18.5% | 1 |
| 3% H₂O₂ | 8 hours | Room Temp | 8.3% | 2 |
| Solid State | 48 hours | 80°C | 2.1% | 0 |
| Photolysis (Solution) | 24 hours | Room Temp | 5.5% | 1 |
Note: This table contains hypothetical data for illustrative purposes.
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
Optimizing reaction conditions for 4-Aminobutanamide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for 4-Aminobutanamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation. For long-term stability, storage at -20°C under an inert atmosphere is recommended. The compound is known to be hygroscopic (moisture-sensitive), so minimizing exposure to humidity is crucial for maintaining its integrity and ensuring accurate experimental results. Always use appropriate personal protective equipment (PPE), such as gloves and safety glasses, when handling the compound.
Q2: In which solvents is this compound soluble?
As a hydrochloride salt, 4-Aminobutanamide is highly soluble in water.[1] It also shows solubility in polar protic solvents like methanol. Its solubility is limited in non-polar organic solvents.[1] For biological assays, dissolution in buffered solutions like PBS is common, but it is always best to empirically determine the solubility at your desired concentration.
Q3: What are the primary signs of degradation for this compound?
Visual indicators of degradation for powdered this compound include discoloration (e.g., yellowing or browning), clumping, or a noticeable change in its solubility characteristics. Any deviation from the compound's initial appearance and properties should be a cause for concern, and the batch should be re-analyzed for purity.
Q4: Can I store this compound in a solution?
The stability of this compound in various solvents has not been extensively reported. It is highly recommended to prepare solutions fresh before each use. If short-term storage is necessary, store aliquots at low temperatures (2-8°C or -20°C) and protect them from light. A pilot stability study under your specific experimental conditions is advised to ensure the integrity of the compound in solution over time.
Q5: What are the known chemical incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents.[2] As a general precaution for amines, it should also be stored away from strong bases, which can neutralize the hydrochloride salt and liberate the free amine.
Troubleshooting Guides
Synthesis and Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Side Reactions: The primary amine may participate in undesired side reactions. 3. Moisture: Starting materials or solvents are not sufficiently dry, leading to hydrolysis of reagents. | 1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature if the reaction is sluggish. 2. If side reactions are suspected, consider using a protecting group for the amine functionality. 3. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Difficulty in Purification | 1. High Polarity: The compound's high polarity makes it challenging to separate from polar impurities or starting materials using standard silica gel chromatography. 2. Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction. | 1. Utilize reversed-phase chromatography (C18) with a water/methanol or water/acetonitrile gradient. Ion-exchange chromatography (specifically strong cation exchange, SCX) can also be effective for capturing and purifying the amine-containing product.[3] 2. Saturate the aqueous layer with NaCl during extraction to decrease the product's aqueous solubility. Perform multiple extractions with the organic solvent to maximize recovery. |
| Product Degradation | 1. Unstable Intermediates: Some intermediates in the synthesis may be unstable under the reaction or workup conditions. 2. Harsh pH Conditions: Exposure to strong acids or bases during workup can lead to degradation. | 1. Perform the workup at low temperatures (e.g., using an ice bath). 2. Use mild acids or bases for pH adjustments and avoid prolonged exposure. Utilize buffered solutions where possible to maintain a neutral pH. |
Analytical and Application Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poorly Resolved HPLC Peaks | 1. Inappropriate Column/Mobile Phase: The stationary phase or mobile phase is not suitable for the polar, basic nature of the analyte. 2. Analyte Interaction with Silanols: Residual silanol groups on the silica-based column can cause peak tailing. | 1. Use a column designed for polar compounds (e.g., HILIC or a polar-embedded reversed-phase column). 2. Add a competing base like triethylamine (TEA) or use a buffered mobile phase at a low pH (e.g., pH 2-3 with formic acid or TFA) to protonate the analyte and suppress silanol interactions. |
| Poor Reproducibility in Biological Assays | 1. Compound Degradation in Buffer: The compound may be unstable in the assay buffer over the experiment's duration. 2. pH Alteration: The hydrochloride salt may alter the pH of a poorly buffered assay medium. | 1. Prepare fresh solutions of the compound immediately before each experiment. Perform a stability study in your specific assay buffer. 2. Ensure your assay medium is sufficiently buffered to maintain a stable pH after the addition of the compound. |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminobutanamide from γ-Aminobutyric Acid (GABA)
This protocol outlines a general, two-step procedure for synthesizing 4-Aminobutanamide starting from its parent amino acid, GABA. This involves an esterification step followed by amidation.
Step 1: Esterification of GABA
-
Suspend GABA (1.0 eq) in methanol (10 mL per gram of GABA).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 - 2.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain reflux until the reaction is complete, as monitored by TLC (typically 2-4 hours).
-
Remove the solvent under reduced pressure to yield the crude GABA methyl ester hydrochloride as an oil or solid. This can be used directly in the next step.
Step 2: Amidation of GABA Methyl Ester
-
Prepare a saturated solution of ammonia in methanol by bubbling ammonia gas through cold (0°C) methanol.
-
Add the crude GABA methyl ester hydrochloride from the previous step to the methanolic ammonia solution.
-
Stir the mixture in a sealed vessel at room temperature.
-
Monitor the reaction for the disappearance of the ester (typically 16-24 hours) by TLC or LC-MS.
-
Once complete, evaporate the solvent and excess ammonia under reduced pressure to obtain crude 4-Aminobutanamide.
-
The crude product can then be purified by recrystallization or column chromatography. To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., methanol or isopropanol) and treat with a solution of HCl in the same solvent.
Table 1: Example Reaction Parameters for Amidation
| Parameter | Condition |
| Starting Material | L-2-aminobutyric acid ester |
| Reagent | Saturated methanolic ammonia |
| Temperature | 0-4 °C |
| Reaction Time | 16-18 hours |
| Stirring Speed | 200-250 rpm |
| Typical Yield | 82-86% |
| Data adapted from a similar synthesis for S-(+)-2-aminobutanamide hydrochloride.[4] |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Biological Pathway: GABA Synthesis and Signaling
4-Aminobutanamide is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[5] Understanding the GABAergic pathway is crucial for contextualizing the compound's potential biological effects.
References
Technical Support Center: Synthesis of 2-Aminobutanamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Aminobutanamide hydrochloride synthesis. Note that the predominant focus of available literature is on the synthesis of the chiral intermediate (S)-2-Aminobutanamide hydrochloride, a key component in the production of the anti-epileptic drug Levetiracetam.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (S)-2-Aminobutanamide hydrochloride and offers potential solutions.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low Overall Yield | - Inefficient resolution of racemic mixtures.- Side reactions during ammonolysis.- Incomplete hydrolysis or esterification. | - Optimize the resolution step by using a suitable resolving agent like L-tartaric acid.[1]- Control reaction temperature and pressure during ammonolysis to minimize side product formation.- Monitor reaction completion using techniques like TLC or HPLC.[2] |
| SYN-002 | Low Chiral Purity (ee value) | - Racemization during the separation of diastereomeric salts.- Incomplete resolution. | - Use a chiral resolving agent such as L-tartaric acid to form diastereomeric salts that can be separated by crystallization.[1]- The mother liquor from the resolution can be treated with a base to racemize the undesired enantiomer for recycling.[1] |
| SYN-003 | Formation of Impurities | - Presence of unreacted starting materials.- Formation of byproducts during the reaction. | - Ensure complete reaction by monitoring with appropriate analytical methods.- Purify the final product by recrystallization from a suitable solvent system (e.g., isopropanol/water). |
| PUR-001 | Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent.- Formation of an oil instead of a crystalline solid. | - After salification with HCl, use a solvent in which the hydrochloride salt has low solubility, such as isopropanol or acetone, to facilitate precipitation.[3][4]- Try adding an anti-solvent to induce crystallization. |
| ENV-001 | Use of Hazardous Reagents | - Use of highly toxic reagents like hydrocyanic acid in the Strecker synthesis route.[4] | - Consider alternative synthesis routes that avoid highly toxic materials, such as starting from 2-aminobutyric acid or 2-bromobutyric acid derivatives.[2][5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of (S)-2-Aminobutanamide hydrochloride?
A1: Common starting materials include DL-2-aminobutanamide, L-2-aminobutyric acid, methyl 2-bromobutyrate, and n-propanal.[1][2][5][7] The choice of starting material often depends on the desired scale, cost, and avoidance of hazardous reagents.
Q2: How can the chiral purity of (S)-2-Aminobutanamide hydrochloride be improved?
A2: Chiral purity is typically improved through the process of resolution. This involves reacting the racemic 2-aminobutanamide with a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired diastereomeric salt is then treated with a strong acid, like hydrochloric acid, to yield the enantiomerically pure (S)-2-Aminobutanamide hydrochloride.[1]
Q3: What is a typical yield for the synthesis of (S)-2-Aminobutanamide hydrochloride?
A3: The yield can vary significantly depending on the synthetic route and optimization of reaction conditions. Some patented methods report high yields for specific steps. For instance, a hydrogenation step to produce the final product has been reported with a yield of 95%.[7] The salification step to form the hydrochloride salt from the tartrate salt has been reported with a yield of 99%.[4]
Q4: What are some alternative, more environmentally friendly synthesis routes?
A4: To avoid hazardous reagents like hydrocyanic acid used in the Strecker synthesis, alternative routes have been developed. One such method involves the chlorination of 2-aminobutyric acid with bis(trichloromethyl) carbonate, followed by amination and acidification.[8] Another approach starts with 2-bromobutyric acid methyl ester, followed by ammonolysis, resolution, and salification.[5][6]
Experimental Protocols
Protocol 1: Synthesis from L-2-Aminobutyric Acid
This protocol involves the esterification of L-2-aminobutyric acid followed by ammoniolysis.
Step 1: Esterification
-
Add 50g of L-2-aminobutyric acid and 250ml of methanol to a 1L four-necked flask.
-
Cool the mixture and add 70g of thionyl chloride dropwise while maintaining the temperature between 20-40°C.
-
After the addition is complete, maintain the temperature for 2 hours.
-
Monitor the reaction completion using TLC.
-
Concentrate the reaction mixture under reduced pressure. The resulting product is used directly in the next step.[2]
Step 2: Ammoniolysis
-
Cool the concentrated solution from Step 1 to 0-10°C in a 1L four-necked flask.
-
Bubble ammonia gas through the solution to adjust the pH to 7-8 and maintain for 30 minutes.
-
Filter the resulting suspension and rinse the filter cake with methanol.
-
The filtrate containing the desired product can then be further processed to obtain the hydrochloride salt.[2]
Protocol 2: Synthesis and Resolution from DL-2-Aminobutanamide
This protocol starts with a racemic mixture and employs a resolution step.
Step 1: Formation of Schiff Base
-
Dissolve 100g of DL-2-aminobutanamide in 500ml of water in a 1000ml flask.
-
Add 106g of benzaldehyde and stir at room temperature for 5 hours.
-
Filter the solid that precipitates and wash with a small amount of water.
-
Dry the solid under vacuum at 30°C to obtain the DL-Schiff base.[1]
Step 2: Resolution
-
Dissolve 150g of the DL-Schiff base in 500ml of absolute ethanol in a 1000ml flask.
-
Add a solution of 30g of L-tartaric acid in 150ml of ethanol at 20-25°C.
-
Stir the mixture at 20-25°C for 6 hours.
-
Filter the solid, wash with a small amount of absolute ethanol, and dry under vacuum at 70°C to obtain the L-2-aminobutanamide tartrate salt.[1]
Step 3: Salification
-
The obtained tartrate salt is then treated with a solution of hydrogen chloride in a suitable solvent like isopropanol to form (S)-2-Aminobutanamide hydrochloride.[4] The product precipitates and can be isolated by filtration.
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Steps
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Formation of Schiff Base | DL-2-aminobutanamide | DL-Schiff Base | 85.0% | [1] |
| Resolution | DL-Schiff Base | L-2-aminobutanamide tartrate | 44.5% | [1] |
| Hydrogenation | Intermediate 2* | (S)-2-aminobutanamide hydrochloride | 95% | [7] |
| Salification | (S)-2-aminobutanamide tartrate | (S)-2-aminobutanamide hydrochloride | 99% | [4] |
*Intermediate 2 is generated from n-propanal in a multi-step process as described in the reference.
Visualizations
Caption: Synthesis workflow starting from L-2-Aminobutyric Acid.
Caption: Synthesis and resolution workflow starting from DL-2-Aminobutanamide.
References
- 1. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 2. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]
- 4. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 7. CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 8. Chemical synthesis method for of 2-amino-butanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 4-Aminobutanamide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 4-Aminobutanamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound under standard laboratory conditions?
A1: this compound is a relatively stable compound in its solid, crystalline form when stored in a cool, dry, and dark environment. However, its stability can be compromised by exposure to moisture, high temperatures, and light. In solution, its stability is highly dependent on the pH, temperature, and presence of oxidizing agents.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation, given its chemical structure containing amide and primary amine functional groups. Forced degradation studies are essential to definitively identify the specific degradation products and pathways.[1][2][3]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic conditions: Acid-catalyzed hydrolysis is expected to yield 4-aminobutanoic acid and ammonium chloride. The reaction rate is dependent on the acid concentration and temperature.
-
Basic conditions: Base-catalyzed hydrolysis will also break the amide bond, forming the corresponding carboxylate salt (4-aminobutanoate) and ammonia. This reaction is often faster than acid-catalyzed hydrolysis.
Q4: Is this compound susceptible to oxidation?
A4: Yes, the primary amine group in this compound can be susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can lead to the formation of various oxidation products, including the corresponding hydroxylamine, nitroso, or nitro derivatives, or even lead to deamination.
Q5: What is the impact of light and temperature on the stability of this compound?
A5:
-
Photostability: Exposure to UV or visible light can potentially induce degradation, a process known as photodegradation. The extent of degradation depends on the light intensity and duration of exposure. It is recommended to handle and store the compound in light-resistant containers.
-
Thermal Stability: In its solid form, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate degradation, particularly in the presence of moisture.[4] In solution, higher temperatures will significantly increase the rates of hydrolysis and other degradation reactions.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
-
Symptom: When analyzing a sample of this compound via HPLC, additional, unexpected peaks are observed in the chromatogram.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | The sample may have degraded after preparation. Prepare fresh solutions immediately before analysis and keep them in an autosampler at a low temperature (e.g., 4°C). |
| Contaminated Mobile Phase or Diluent | Prepare fresh mobile phase and sample diluent. Ensure all glassware is scrupulously clean. |
| Forced Degradation | If the sample was subjected to stress conditions (e.g., heat, light, acid/base), the extra peaks are likely degradation products. This is the expected outcome of a forced degradation study. |
| Interaction with Excipients (if in formulation) | If analyzing a formulated product, the additional peaks could be due to interactions with excipients. Analyze a placebo formulation to identify excipient-related peaks. |
Issue 2: Poor Mass Balance in Stability Studies
-
Symptom: The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Formation of Non-UV Active Degradants | Some degradation products may not have a chromophore and will not be detected by a UV detector. Use a mass spectrometer (MS) or a charged aerosol detector (CAD) in conjunction with HPLC. |
| Formation of Volatile Degradants | Volatile degradation products may be lost during sample preparation or analysis. Use gas chromatography (GC) with an appropriate detector to analyze for volatile compounds. |
| Adsorption of Compound or Degradants | The active compound or its degradation products may be adsorbing to the HPLC column or sample vials. Use different column chemistry or silanized vials. |
| Incomplete Elution from HPLC Column | Ensure the HPLC method has a sufficient runtime and gradient to elute all components from the column. |
Issue 3: Inconsistent Degradation Rates in Forced Degradation Studies
-
Symptom: Reproducibility of the degradation percentage under the same stress conditions is poor.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Stress Conditions | Ensure precise control over temperature, pH, and concentration of stress agents (acid, base, oxidizing agent). Use calibrated equipment. |
| Headspace Oxygen in Vials | For oxidative degradation studies, the amount of oxygen in the headspace of the vial can affect the reaction rate. Consider purging vials with an inert gas like nitrogen for better consistency. |
| Light Exposure Variability | For photostability studies, ensure consistent light intensity and wavelength exposure for all samples. Use a validated photostability chamber. |
| Sample Matrix Effects | If the study is performed on a formulated product, variations in the excipient composition between batches could influence degradation rates. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines the conditions for a typical forced degradation study to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis. |
| Base Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature (25°C). Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis. |
| Oxidative Degradation | Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours. |
| Thermal Degradation | For solid-state: Store 10 mg of the solid compound in an oven at 80°C for 48 hours. For solution-state: Heat the stock solution at 60°C. Withdraw aliquots at 24, 48, and 72 hours. |
| Photodegradation | Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Withdraw aliquots at defined time points. |
3. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method. A method with a photodiode array (PDA) detector is recommended to check for peak purity, and coupling with a mass spectrometer (MS) is highly beneficial for the identification of degradation products.
Visualizations
Caption: Potential Degradation Pathways of 4-Aminobutanamide.
Caption: Forced Degradation Experimental Workflow.
References
Troubleshooting poor solubility of 4-Aminobutanamide hydrochloride
Technical Support Center: 4-Aminobutanamide Hydrochloride
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is the salt form of 4-aminobutanamide (also known as Gabamide), a derivative of gamma-aminobutyric acid (GABA).[1] It is typically a white to off-white crystalline solid.[2][3] The hydrochloride form is used to enhance the stability and solubility of the parent compound. Like other amine hydrochlorides, it is a salt formed between a weak base (the amine) and a strong acid (hydrochloric acid).[4][5]
Q2: I am having difficulty dissolving this compound. What are the common causes?
A2: Poor solubility can stem from several factors:
-
Incorrect Solvent Choice: The compound's polarity makes it most suitable for polar solvents. It is less soluble in non-polar organic solvents.[2]
-
Solution pH: The pH of your solvent is critical. As an amine salt, this compound is most soluble in aqueous solutions that are neutral to slightly acidic. If the solution becomes basic, the free amine form is generated, which may affect solubility.[5]
-
Concentration: The desired concentration may exceed the solubility limit in the chosen solvent at a given temperature.
-
Purity of the Compound: Impurities can significantly impact the dissolution characteristics of the compound.
-
Temperature: Dissolution may be slow at lower temperatures.
Q3: What are the recommended solvents for this compound?
A3: Based on its chemical structure (a polar amide and an amine salt), the following solvents are recommended:
-
Primary Recommendation: High-purity water. The free base, 4-aminobutanamide, is highly soluble in water, and the hydrochloride salt form is expected to be readily soluble as well.[2][4]
-
Secondary Recommendations: Polar protic solvents like methanol or ethanol may be effective, although solubility might be lower than in water.
-
For Stock Solutions: Dimethyl sulfoxide (DMSO) is a common choice for creating concentrated stock solutions of organic molecules. However, reports for similar compounds suggest solubility may be limited ("slight" or "sparing"), so verification of the desired concentration is necessary.[3][6]
Q4: How does pH influence the solubility of this compound?
A4: The pH of the aqueous solvent is a crucial factor. The hydrochloride salt ensures the primary amine group is protonated (-NH3+), which makes the molecule ionic and thus highly water-soluble.[5] If you add a base to the solution, it will deprotonate the amine, converting it to its free base form (-NH2). While the free base is also water-soluble, this pH shift can sometimes lead to precipitation if the solubility limit is exceeded or if buffers in the medium interact with the compound. For consistent results, dissolving in water or a neutral/slightly acidic buffer (e.g., PBS pH 7.4) is recommended.
Q5: Can I use heat or sonication to aid dissolution?
A5: Yes, gentle warming and sonication are standard techniques to increase the rate of dissolution.
-
Heating: Increasing the temperature often enhances solubility.[2] It is advisable to warm the solution gently (e.g., to 37-50°C) in a water bath. Avoid aggressive heating, as it could potentially degrade the compound.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process without adding heat.
Q6: Are there any known stability issues with this compound?
A6: The compound is generally stable under normal laboratory conditions.[3][7] However, it is good practice to:
-
Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
-
Avoid contact with strong oxidizing agents, as they are listed as incompatible materials.[3][7]
-
Prepare fresh solutions for experiments whenever possible. If storing solutions, keep them refrigerated or frozen and protected from light to minimize degradation over time.
Data Summary
The table below summarizes the key chemical and physical properties of 4-Aminobutanamide and its hydrochloride salt.
| Property | Value | Source(s) |
| Chemical Name | This compound | [8] |
| Synonyms | 4-Aminobutyramide hydrochloride, Gabamide hydrochloride | [1][8] |
| Molecular Formula | C₄H₁₁ClN₂O | [3][6][9] |
| Molecular Weight | ~138.6 g/mol | [3][9][10] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Free Base Solubility | Highly soluble in water and polar solvents | [2] |
| HCl Salt Solubility | Water (Soluble), DMSO (Slightly/Sparingly), Methanol (Slightly) | [3][6] |
| Stability | Stable under normal conditions | [3][7] |
Detailed Experimental Protocol
Objective: To prepare a 100 mM aqueous stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity sterile water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile filter (0.22 µm) and syringe (optional, for sterile applications)
Procedure:
-
Calculation: Determine the mass of this compound needed. For a 10 mL solution of 100 mM:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 138.6 g/mol = 0.1386 g (or 138.6 mg)
-
-
Weighing: Accurately weigh 138.6 mg of this compound and transfer it to the sterile conical tube.
-
Dissolution: Add approximately 8 mL of high-purity water to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect for any undissolved solid.
-
Troubleshooting Dissolution (If Needed):
-
If solid remains, place the tube in a sonicator for 5-10 minutes.
-
Alternatively, warm the solution in a water bath set to 37°C for 10-15 minutes, vortexing intermittently.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add water to bring the final volume to exactly 10 mL.
-
Final Mixing: Invert the tube several times to ensure the solution is homogeneous.
-
Sterilization (Optional): If the solution is for cell culture or other sterile applications, pass it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Store the stock solution at 4°C for short-term use (days) or aliquot and freeze at -20°C or -80°C for long-term storage.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for dissolving 4-Aminobutanamide HCl.
Relevant Signaling Pathway
As a GABA analogue, 4-Aminobutanamide is relevant to the GABAergic signaling pathway, which is the primary inhibitory system in the mammalian central nervous system.
Caption: Simplified diagram of the GABAergic signaling pathway.
References
- 1. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. 103765-03-3 CAS MSDS ((R)-(-)-2-AMINOBUTANAMIDE HYDROCHLORIDE, 97%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound [drugfuture.com]
- 9. (S)-2-Aminobutanamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]
Avoiding common pitfalls in 4-Aminobutanamide hydrochloride experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Aminobutanamide hydrochloride. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and help you avoid common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the hydrochloride salt of 4-aminobutanamide, a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] It is classified as a GABA analogue and is known to act as a GABA receptor agonist.[2][3] Its primary applications are in neuroscience research to study the GABAergic system and as a key intermediate in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam.
Q2: What are the key physicochemical properties of this compound?
A2: this compound is a white to off-white crystalline solid.[4] It is highly soluble in water and less soluble in non-polar organic solvents.[1] A critical property to be aware of is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[5] This necessitates careful handling and storage to maintain its integrity.
Q3: How should I properly store and handle this compound?
A3: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[6][7] For long-term storage, a desiccator or a controlled humidity environment is recommended. When handling, work quickly to minimize exposure to atmospheric moisture.[3] Using a glove box with an inert atmosphere is ideal for weighing and preparing solutions.[8]
Q4: In which solvents is this compound soluble?
A4: 4-Aminobutanamide is highly soluble in water due to its polar nature and ability to form hydrogen bonds.[1] Its solubility generally increases with temperature.[1] It has limited solubility in non-polar organic solvents.[1] For biological experiments, it is typically dissolved in aqueous buffers.
Q5: Is this compound stable in aqueous solutions?
A5: While generally stable under normal conditions, the stability of this compound in aqueous solutions can be a concern, especially for long-term storage.[6] It is recommended to prepare fresh solutions for each experiment to ensure reproducibility.[8] If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize degradation. The choice of buffer can also impact stability, with Tris buffer often providing better long-term stability for similar compounds compared to phosphate buffers.
Troubleshooting Guides
Synthesis and Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Synthesis | Incomplete reaction, side reactions, or degradation of the product. | Ensure starting materials are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.[9] |
| Difficulty in Purification | The compound's polarity can make separation from impurities challenging. | Utilize column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate polar mobile phase. Recrystallization from a suitable solvent system can also be effective. High-Performance Liquid Chromatography (HPLC) can be used for high-purity isolation. |
| Product Degradation during Workup | The compound may be unstable in the presence of strong acids or bases. | Perform the workup at low temperatures and maintain a neutral pH where possible. Use deoxygenated solvents to minimize oxidation. |
Biological Assay Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Reproducibility of Results | Degradation of the compound in the assay buffer. Inconsistent concentrations due to hygroscopicity. | Prepare fresh solutions of this compound for each experiment.[8] Handle the solid compound in a controlled environment (e.g., glove box) to ensure accurate weighing.[8] Perform a stability study of the compound in your specific assay buffer. |
| Low or No Observed Agonist Activity | Incorrect concentration range. Degraded compound. Issues with the experimental setup (e.g., cell health, receptor expression). | Perform a dose-response curve to determine the optimal concentration range.[5] Always use freshly prepared solutions. Verify the health and receptor expression of your cell line or the viability of your tissue preparation. For electrophysiology, check for rundown of the current.[10] |
| Unexpected Biological Activity | The hydrochloride counter-ion may affect the pH of poorly buffered solutions. Off-target effects. | Ensure your assay medium is sufficiently buffered to maintain a stable pH. Run control experiments with the vehicle and other relevant controls to check for off-target effects. |
Data Presentation
While specific EC₅₀ and Kᵢ values for this compound at GABA receptors are not extensively reported in publicly available literature, the following table provides a general range for GABA agonists and outlines the parameters you would measure to determine these values for your specific experimental system.
| Parameter | Description | Typical Range for GABA Agonists | How to Measure |
| EC₅₀ (Half-maximal Effective Concentration) | The concentration of an agonist that produces 50% of the maximal response. | µM to mM range | Perform a dose-response experiment (e.g., using electrophysiology or a cell-based functional assay) and fit the data to a sigmoidal curve.[11][12] |
| Kᵢ (Inhibition Constant) | The dissociation constant of an inhibitor for a receptor. For a competitive agonist, it can be determined through competition binding assays. | Varies widely | Conduct a radioligand binding assay where this compound competes with a known radiolabeled GABA receptor ligand.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of Levetiracetam from (S)-2-Aminobutanamide Hydrochloride
This protocol is adapted from established industrial synthesis methods.[2]
Materials:
-
(S)-2-Aminobutanamide hydrochloride
-
4-Chlorobutyryl chloride
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (anhydrous)
-
Potassium hydroxide
-
Methylene chloride
Procedure:
-
N-Acylation:
-
In a reaction vessel under an inert atmosphere, dissolve (S)-2-Aminobutanamide hydrochloride (1.0 eq) in anhydrous acetonitrile.
-
Add a base such as potassium carbonate (1.0-1.2 eq) to neutralize the hydrochloride.
-
Cool the mixture to 0-5°C.
-
Slowly add 4-chlorobutyryl chloride (1.0-1.2 eq) to the reaction mixture while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
-
Cyclization:
-
Once the N-acylation is complete, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide.
-
Dissolve the crude intermediate in methylene chloride.
-
Add potassium hydroxide and stir at room temperature. The cyclization reaction forms the pyrrolidinone ring of Levetiracetam.
-
Monitor the reaction for completion.
-
-
Workup and Purification:
-
Upon completion, wash the reaction mixture with water to remove excess base and salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Levetiracetam.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) to obtain pure Levetiracetam.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Assessing GABA Agonist Activity
This is a generalized protocol that can be adapted for testing this compound on cells expressing GABA-A receptors (e.g., HEK293 cells or cultured neurons).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
Procedure:
-
Cell Preparation: Plate cells expressing the GABA-A receptor subtype of interest onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaseal (>1 GΩ) on a selected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Establish a stable baseline by perfusing the cell with the external solution.
-
-
Drug Application:
-
Prepare a stock solution of this compound in water or the external solution. It is recommended to prepare this fresh.
-
Dilute the stock solution to the desired final concentrations in the external solution.
-
Apply different concentrations of this compound to the cell using a rapid perfusion system to generate a dose-response curve.
-
Apply a saturating concentration of GABA as a positive control to determine the maximal current.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the responses to the maximal GABA-evoked current.
-
Plot the normalized current versus the logarithm of the agonist concentration and fit the data with the Hill equation to determine the EC₅₀.
-
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
Caption: Activation of the GABA-A receptor by an agonist leads to chloride ion influx and neuronal inhibition.
Experimental Workflow for Synthesis of Levetiracetam
Caption: A generalized workflow for the synthesis of Levetiracetam.
Troubleshooting Logic for Low Agonist Activity
Caption: A logical workflow for troubleshooting low agonist activity in biological assays.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. Assays for measuring extracellular GABA levels and cell migration rate in acute slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. watson-int.com [watson-int.com]
- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Aminobutanamide Hydrochloride Assay Interference
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of 4-Aminobutanamide hydrochloride in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might it be encountered in our assays?
4-Aminobutanamide, also known as Gabamide, is the amide derivative of the neurotransmitter gamma-aminobutyric acid (GABA).[1] Its hydrochloride salt is a stable, water-soluble form.[1] You might encounter this compound if it is being screened for biological activity, used as a chemical intermediate in the synthesis of other compounds, or if it is a potential metabolite of a drug candidate.
Q2: Could this compound interfere with my biological assay?
While there is limited direct documentation of this compound as a frequent assay interferent, its chemical structure suggests potential for interactions that could lead to misleading results.[2][3] Like many small molecules, it could potentially interfere through various mechanisms.[3][4][5]
Q3: What are the common mechanisms of small molecule assay interference?
Small molecules can interfere with biological assays in several ways:[2][3][4][6]
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a high background signal and potential false positives.[4]
-
Fluorescence Quenching: The compound could absorb the excitation or emission light from your fluorescent probe, reducing the signal and causing false negatives.[4]
-
Chemical Reactivity: The compound may react with assay components, such as enzymes or reporter molecules, altering their function.[5]
-
Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes or bind to other proteins.[4]
-
Chelation of Metal Ions: If your assay relies on metal ions as cofactors, a compound that chelates these ions could inhibit the reaction.[7]
Q4: What are the initial steps to check for interference from this compound?
The first step is to run control experiments. This involves testing the compound in the absence of the biological target (e.g., enzyme or cells) to see if it directly affects the assay readout.[4]
Troubleshooting Guides
Scenario 1: Unexpectedly High Signal in a Fluorescence-Based Assay
Problem: You observe a high fluorescence signal in wells containing this compound, even at low concentrations, suggesting inhibition or activation.
Potential Cause: Autofluorescence of the compound.[4]
Troubleshooting Steps:
-
Run a control experiment: Prepare wells containing only the assay buffer and this compound at the same concentrations used in your main experiment.
-
Measure fluorescence: Read the plate at the same excitation and emission wavelengths as your assay.
-
Analyze the data: If you observe a significant signal from the compound alone, this indicates autofluorescence.
Solutions:
-
Background Subtraction: If the autofluorescence is not too high, you can subtract the signal from the compound-only control wells from your experimental wells.[4]
-
Switch to a Different Fluorophore: Consider using a fluorescent dye with excitation and emission wavelengths that are spectrally distinct from the compound's fluorescence, preferably in the far-red spectrum.[4]
Scenario 2: Reduced Signal in an Enzyme Inhibition Assay
Problem: this compound shows potent inhibition of your target enzyme, but the results are not reproducible or the dose-response curve is unusually steep.
Potential Cause: Non-specific inhibition due to colloidal aggregation.[4]
Troubleshooting Steps:
-
Add a non-ionic detergent: Repeat the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.
-
Compare results: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it is likely due to aggregation.
Solutions:
-
Confirm with orthogonal assays: Test the compound in a different assay format that is less susceptible to aggregation, such as a biophysical binding assay.[6]
-
Chemical modification: If the compound is a genuine hit, medicinal chemists may be able to modify the structure to reduce its tendency to aggregate while retaining biological activity.
Experimental Protocols
Protocol 1: Assessing Autofluorescence
-
Prepare a stock solution of this compound in your assay buffer.
-
Create a serial dilution of the compound in the assay buffer in a microplate, covering the concentration range of your main experiment.
-
Include buffer-only wells as a negative control.
-
Read the plate using a microplate reader at the excitation and emission wavelengths of your assay's fluorophore.
-
Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in signal indicates autofluorescence.
Protocol 2: Detergent-Based Assay for Aggregation
-
Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.
-
Run your standard enzyme inhibition assay in parallel using both buffers.
-
Generate dose-response curves for this compound in both conditions.
-
Compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of detergent suggests aggregation-based inhibition.
Quantitative Data Summary
The following table provides a hypothetical example of how to present data when assessing the potential for assay interference.
| Interference Mechanism | Assay Type | Test Compound | Result | Interpretation |
| Autofluorescence | Fluorescence Intensity | 4-Aminobutanamide HCl | Signal increases with concentration | Potential for false positives |
| Aggregation | Enzyme Inhibition (+/- 0.01% Triton X-100) | 4-Aminobutanamide HCl | IC50 shifts from 5 µM to >100 µM | Likely an aggregation-based inhibitor |
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 4-Aminobutanamide Hydrochloride
This guide provides troubleshooting and frequently asked questions (FAQs) for the method optimization and quantification of 4-Aminobutanamide hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a chemical compound. Its quantification is crucial in pharmaceutical development to ensure the identity, purity, potency, and performance of a drug product, which are critical for ensuring drug safety and efficacy.[1] Accurate measurement is necessary for pharmacokinetic studies, dose determination, and quality control of final products.
Q2: What are the primary analytical techniques for quantifying this compound?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
-
HPLC with UV or other detectors is a robust method for routine analysis.[1] Due to the lack of a strong chromophore in 4-aminobutanamide, derivatization or detection at low wavelengths (e.g., ~200 nm) may be necessary.[4]
-
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing samples with complex matrices or when very low detection limits are required.[3][5]
Q3: What are the key considerations for sample preparation and handling?
A3: this compound is generally stable under normal conditions.[6] However, proper sample handling is critical for reproducible results.
-
Storage: Store the compound in a cool, dry, well-ventilated area in tightly sealed containers.[7]
-
Solubility: It is soluble in water. When preparing samples, always use high-purity solvents (HPLC or MS-grade).
-
Matrix Effects: For biological samples (plasma, urine) or complex formulations, interference from the sample matrix can be a significant issue.[8] Sample cleanup techniques like protein precipitation or solid-phase extraction (SPE) are often required to remove interfering components and improve sensitivity.[8][9]
-
pH Control: The pH of the sample and mobile phase should be controlled, keeping it at least 1 pH unit away from the analyte's pKa value to ensure it is in a consistent ionic state (100% ionized or non-ionized), which helps with peak shape and reproducibility.[2]
Experimental Protocols & Method Development
Optimizing an analytical method for this compound requires a systematic approach. Below are starting-point methodologies for HPLC and LC-MS/MS that can be adapted for specific applications.
Experimental Workflow Overview
The general workflow for quantifying this compound involves several key stages, from sample receipt to final data analysis and reporting.
Caption: General experimental workflow for sample analysis.
Table 1: Suggested Starting Parameters for HPLC Method
This method is based on principles for separating small, polar, chiral molecules and serves as a starting point for optimization.[4]
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Column | Chiral Stationary Phase (e.g., CROWNPAK CR(+)) or HILIC | A chiral column is necessary if enantiomeric separation is required.[4] HILIC is suitable for retaining and separating highly polar compounds. |
| Mobile Phase | 0.05% Perchloric Acid in HPLC-grade water | Provides an acidic environment to ensure consistent protonation of the primary amine, improving peak shape. Adjust pH and buffer type as needed.[4] |
| Flow Rate | 0.3 - 1.0 mL/min | Start around 0.5 mL/min and adjust to optimize resolution and run time.[4] |
| Column Temp. | 15 - 25 °C | Lower temperatures can sometimes improve chiral resolution.[4] Temperature control is critical for reproducible retention times. |
| Injection Vol. | 5 - 20 µL | Keep consistent. Overloading can lead to peak fronting.[10] |
| Detector | UV | Set at a low wavelength, such as 200 nm, as the molecule lacks a strong chromophore.[4] |
Table 2: Suggested Starting Parameters for LC-MS/MS Method
This method is designed for high sensitivity and selectivity, suitable for complex matrices.[5]
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Column | C18 (e.g., 4.6 x 150 mm, 1.8 µm) or HILIC | C18 is a versatile reversed-phase column.[5] HILIC is an alternative for better retention of this polar analyte. |
| Mobile Phase A | 0.1-0.2% Formic Acid in Water | Acidic modifier promotes ionization for ESI+.[5] |
| Mobile Phase B | Methanol or Acetonitrile | Organic solvent for gradient elution.[5] |
| Gradient | 5% B to 95% B over 5-10 minutes | A gradient helps elute the analyte with good peak shape and cleans the column of more hydrophobic contaminants.[5] |
| Flow Rate | 0.3 - 0.6 mL/min | Adjust based on column dimensions and desired chromatography. |
| Ionization Mode | ESI (+) | The primary amine readily accepts a proton, making positive mode electrospray ionization highly effective. |
| MRM Transitions | Precursor > Product (e.g., m/z 103.1 > 86.1) | The precursor ion [M+H]+ for C4H10N2O is ~103.1. A likely product ion corresponds to the loss of NH3 (m/z 86.1). These must be optimized experimentally. |
| Source Temp. | 300 - 450 °C | Optimize for signal intensity and stability. |
| Gas Flows | As per instrument manufacturer's recommendation | Nebulizer and drying gas flows need to be optimized to ensure efficient desolvation. |
Troubleshooting Guide
Q4: I am not seeing any peaks in my chromatogram. What should I do?
A4: This common issue can stem from several sources.[10]
-
Check the Instrument: Ensure the detector lamp is on, the pump is running, and there is sufficient mobile phase.[10][11]
-
Verify Flow Path: Check for leaks in the system, from the pump to the detector. An obstruction in the sample loop or tubing could also prevent the sample from reaching the column.[10][12]
-
Confirm Sample Integrity: The sample may have degraded. Prepare a fresh standard to verify that the issue is not with the sample itself.[10]
-
Review Connections: Ensure all electrical connections between the detector and the data system are secure.[12]
Q5: My analyte peak is tailing severely. What is the cause and how can I fix it?
A5: Peak tailing is often caused by secondary interactions between the basic amine group of the analyte and active silanol sites on the silica-based column packing.[10]
-
Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., < 3) to fully protonate the analyte and suppress silanol interactions.
-
Mobile Phase Modifiers: Adding a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites, but this is not compatible with MS detection.
-
Column Contamination: The column inlet frit or the column itself may be contaminated. Reverse and flush the column or, if the problem persists, replace the guard or analytical column.[10]
-
Use a Different Column: Consider using a column with high-purity silica or one that is end-capped to minimize available silanol groups.
Q6: My retention times are shifting between injections. How can I improve reproducibility?
A6: Retention time instability can invalidate your results. The flowchart below outlines a systematic approach to diagnosing this issue.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause. Ensure it is prepared accurately and is thoroughly degassed. Manually preparing the mobile phase can help rule out issues with the pump's proportioning valves.[13]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially important for gradient methods.[11]
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[14]
-
Pump Performance: Check for leaks in the pump seals or faulty check valves, which can cause pressure fluctuations and unstable flow rates.[11][12]
Caption: A decision tree for troubleshooting unstable retention times.
Q7: The system backpressure is excessively high. What are the steps to identify and resolve this?
A7: High backpressure can damage the pump and column. Isolate the source of the blockage systematically.[10]
-
Disconnect Column: Remove the column from the system and replace it with a union. If the pressure returns to normal, the blockage is in the column.
-
Check Column: If the column is the issue, first try back-flushing it (if the manufacturer allows). If this fails, the inlet frit may be blocked with particulate matter from the sample or pump seal wear. In this case, the frit or the entire column may need to be replaced.[10]
-
Check System Components: If the pressure remains high without the column, systematically disconnect components backward from the detector (tubing, in-line filter, injector) to find the point of obstruction.[10] Using a guard column is a cost-effective way to protect the analytical column from particulates.[13]
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. asianjpr.com [asianjpr.com]
- 3. rsc.org [rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Validation & Comparative
A Comparative Guide to Validating the Purity of 4-Aminobutanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 4-Aminobutanamide hydrochloride, a key building block in pharmaceutical research. To offer a practical perspective, we compare its purity validation with that of a commercially available alternative, Phenibut hydrochloride. This guide includes detailed experimental protocols, data presentation in tabular format, and visual workflows to aid in the selection and implementation of appropriate analytical strategies.
Executive Summary
Accurate determination of purity is paramount in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the standard analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this compound. While specific experimental data for this compound is not extensively published, we present established protocols for analogous compounds and a direct comparison with Phenibut hydrochloride, for which detailed analytical information is more readily available. This comparative approach provides a robust framework for researchers to develop and validate their own purity testing methods for this compound.
Purity Comparison: this compound vs. Phenibut Hydrochloride
A direct comparison of purity between this compound and a suitable alternative provides context for expected purity levels and highlights common analytical approaches. Phenibut hydrochloride (4-amino-3-phenylbutanoic acid hydrochloride) is selected as a comparator due to its structural similarity as a GABA analog and the availability of detailed purity data from commercial suppliers.
Table 1: Comparison of Purity and Analytical Methods
| Parameter | This compound | Phenibut Hydrochloride |
| Typical Purity (by HPLC) | Data not publicly available, but >97% is a common industry standard for similar compounds.[1] | ≥98% to >99%[2][3][4][5] |
| Primary Purity Assay | High-Performance Liquid Chromatography (HPLC) with UV or derivatization and fluorescence detection. | High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV detection.[6][7] |
| Identity Confirmation | ¹H NMR, ¹³C NMR Spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR). | ¹H NMR, ¹³C NMR Spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR).[3][6] |
| Potential Impurities | Starting materials, regioisomers (e.g., 2-aminobutanamide), by-products from synthesis (e.g., residual tartaric acid if used for resolution).[8] | Unreacted starting materials, by-products of synthesis. |
Experimental Protocols for Purity Validation
Detailed experimental protocols are crucial for reproducible and accurate purity analysis. Below are representative protocols for HPLC and NMR analysis, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the industry standard for quantifying the purity of small molecule pharmaceuticals. Due to the lack of a strong chromophore in 4-aminobutanamide, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. Alternatively, ion-pair chromatography with UV detection at a low wavelength (e.g., ~210 nm) can be employed.
Protocol: HPLC with UV Detection (Adapted for this compound)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). For compounds lacking a UV chromophore, a low UV wavelength (e.g., 200-220 nm) is often used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).
-
Quantification: Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).
Protocol: HPLC with Pre-column Derivatization and Fluorescence Detection
For enhanced sensitivity and specificity, pre-column derivatization with a fluorescent tagging agent like o-phthalaldehyde (OPA) can be used.
-
Derivatization Reagent: A solution of o-phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer.
-
Derivatization Procedure: Mix the sample solution with the OPA reagent and allow it to react for a specified time before injection.
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Excitation/Emission Wavelengths: Set according to the specific fluorescent derivative formed.
-
The remaining HPLC parameters would be similar to the UV detection method, optimized for the separation of the derivatized analyte.
NMR Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is a powerful tool for confirming the chemical structure of a compound and identifying any impurities present.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Structural Confirmation: Compare the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, with the expected structure of this compound.
-
Impurity Detection: Look for any unexpected signals in the spectra. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimate of the impurity levels.
-
Visualization of Experimental Workflows
Visualizing the experimental workflow can aid in understanding the logical sequence of steps involved in purity validation.
References
- 1. This compound | 13031-62-4 [sigmaaldrich.com]
- 2. Phenibut Hydrochloride | CAS 3060-41-1 | LGC Standards [lgcstandards.com]
- 3. molnova.com [molnova.com]
- 4. swissherbal.pl [swissherbal.pl]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.who.int [cdn.who.int]
- 7. Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Comparative Guide to GABA Analogues in Research: Profiling 4-Aminobutanamide Hydrochloride Against Key Modulators
For researchers, scientists, and drug development professionals, the landscape of GABAergic modulation offers a complex yet rich field of study. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are pivotal tools in neuroscience research and therapeutic development.[1][2] This guide provides a comparative analysis of 4-Aminobutanamide hydrochloride against three other prominent GABA analogues: Gabapentin, Pregabalin, and Phenibut. However, it is critical to note at the outset that publicly available research on the specific pharmacological activity of this compound is sparse; it is most commonly referenced as a chemical intermediate.
This document synthesizes available data on the mechanisms of action, receptor binding affinities, and pharmacokinetic profiles of these compounds, supported by detailed experimental protocols and visual pathway diagrams to facilitate a deeper understanding of their comparative pharmacology.
Executive Summary of Comparative Pharmacology
While all four compounds are structurally related to GABA, their primary mechanisms of action and molecular targets differ significantly. Gabapentin and Pregabalin do not act directly on GABA receptors but bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3] In contrast, Phenibut primarily functions as a GABA-B receptor agonist.[4][5] The specific molecular targets and binding affinities of this compound are not well-documented in peer-reviewed literature.
Quantitative Comparison of GABA Analogues
The following tables summarize the key quantitative data for Gabapentin, Pregabalin, and Phenibut. The lack of available data for this compound is noted.
Table 1: Receptor Binding Affinity
| Compound | Primary Target | Binding Affinity (Ki/Kd) | Receptor Subtype Selectivity |
| This compound | Not Established | Data not available | Data not available |
| Gabapentin | α2δ-1 subunit of VGCCs | Kd: ~59 nM[6][7][8] | Binds to α2δ-1 and α2δ-2, but not α2δ-3[6][8] |
| Pregabalin | α2δ-1 subunit of VGCCs | Higher affinity than Gabapentin[9] | Binds to α2δ-1 and α2δ-2 subunits |
| Phenibut | GABA-B Receptor | Ki: 92 μM for (R)-phenibut[3] | Primarily GABA-B; some activity at GABA-A at high concentrations[4][5] |
Table 2: Pharmacokinetic Properties
| Compound | Bioavailability | Protein Binding | Metabolism | Elimination Half-life |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Gabapentin | 27–60% (inversely proportional to dose) | <3% | Not significantly metabolized | 5 to 7 hours |
| Pregabalin | ≥90% (linear absorption) | Negligible | Negligible | 5-6 hours |
| Phenibut | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these GABA analogues are visually represented below, highlighting their different points of intervention in neuronal signaling.
Gabapentin and Pregabalin: Modulation of Voltage-Gated Calcium Channels
Gabapentin and Pregabalin exert their effects by binding to the α2δ-1 subunit of presynaptic N-type voltage-gated calcium channels. This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx upon neuronal depolarization. The subsequent reduction in the release of excitatory neurotransmitters, such as glutamate and substance P, underlies their analgesic, anticonvulsant, and anxiolytic properties.[3][7][10]
Phenibut: Agonism at GABA-B Receptors
Phenibut acts as a direct agonist at metabotropic GABA-B receptors.[4][5] These G-protein coupled receptors, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of ion channels. Specifically, GABA-B receptor activation promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibits the opening of voltage-gated calcium channels, reducing neurotransmitter release.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize these GABA analogues.
Radioligand Binding Assay for Gabapentin/Pregabalin
This protocol is adapted from methodologies used to determine the binding affinity of gabapentinoids to the α2δ subunit.[6][12]
Objective: To quantify the binding affinity (Kd) and maximum number of binding sites (Bmax) of a test compound for the α2δ subunit of VGCCs.
Materials:
-
[³H]-Gabapentin or [³H]-Pregabalin (radioligand)
-
Unlabeled Gabapentin or Pregabalin
-
Membrane preparation from cells expressing the α2δ-1 subunit or from brain tissue (e.g., porcine brain cortex)[6]
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[12]
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in a suitable buffer with protease inhibitors.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, set up triplicate reactions for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled compound).
-
Add 20-50 µg of membrane protein to each well.
-
Add increasing concentrations of the radioligand.
-
For non-specific binding, add a high concentration of unlabeled Gabapentin or Pregabalin (e.g., 10 µM).[12]
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.[6][12]
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.[12]
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
-
Whole-Cell Patch-Clamp Electrophysiology for GABA-B Receptor Agonists
This protocol outlines a general approach to assess the functional activity of GABA-B receptor agonists like Phenibut on neuronal activity.[13]
Objective: To measure changes in membrane potential and ion currents in response to the application of a GABA-B receptor agonist.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
Test compound (e.g., Phenibut)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass micropipettes
Procedure:
-
Preparation:
-
Prepare acute brain slices or cultured neurons for recording.
-
Continuously perfuse the recording chamber with oxygenated aCSF.
-
-
Pipette Fabrication and Filling:
-
Pull glass micropipettes to a resistance of 4-8 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Approach a neuron with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Recording:
-
Voltage-Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record baseline currents. Perfuse the test compound and record changes in holding current, indicative of ion channel opening (e.g., GIRK channels).
-
Current-Clamp: Record the resting membrane potential and action potential firing. Perfuse the test compound and measure changes in membrane potential (hyperpolarization) and firing rate.
-
-
Data Analysis:
-
Analyze the recorded currents or voltage traces to quantify the effect of the compound.
-
Construct dose-response curves to determine the potency (EC50) of the agonist.
-
Conclusion and Future Directions
This guide provides a comparative overview of Gabapentin, Pregabalin, and Phenibut, highlighting their distinct mechanisms of action and pharmacological properties. While these compounds are all classified as GABA analogues, their primary targets and downstream effects are markedly different, making them valuable as specific tools in neuroscience research.
The significant gap in the scientific literature regarding the pharmacological profile of this compound underscores a potential area for future investigation. Should this compound possess unique properties, such as activity at a novel site or a mixed pharmacological profile, its characterization could provide new insights into GABAergic modulation and offer novel avenues for therapeutic development. Researchers are encouraged to undertake foundational studies, including receptor binding assays and functional screens, to elucidate the mechanism of action of this compound and determine its place within the family of GABA analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 4. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
Comparative Analysis of 4-Aminobutanamide Hydrochloride and its Analogs as GABA Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Aminobutanamide hydrochloride and its derivatives with other known GABA uptake inhibitors. The information presented is intended to support research and development efforts in the field of neuroscience and pharmacology by offering a detailed look at the cross-reactivity and performance of these compounds based on available experimental data.
Introduction to GABA Transporters and their Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). To date, four main subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter-1 (BGT-1). The inhibition of these transporters is a key therapeutic strategy for increasing GABAergic tone, which is beneficial in treating various neurological disorders such as epilepsy, anxiety, and pain. This compound, a GABA analog, and its derivatives have been investigated for their potential as GABA uptake inhibitors.
Performance Comparison of 4-Aminobutanamide Analogs and Other GABA Uptake Inhibitors
While specific quantitative data for the parent compound, this compound, on GABA transporter inhibition is limited in publicly available literature, studies on its 2-substituted derivatives provide valuable insights into the structure-activity relationship of this class of compounds. The inhibitory activity is typically expressed as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
For comparative purposes, this guide includes data on well-established GABA uptake inhibitors such as Guvacine, Nipecotic acid, and Tiagabine. It is important to note that the experimental conditions, such as the species from which the transporters were derived (e.g., mouse vs. human), can influence the measured inhibitory constants.
| Compound/Analog | Target | pIC50 | IC50 (µM) | Species |
| 2-Substituted 4-Aminobutanamide Derivatives | mGAT1 | 4.23 - 5.23 | 5.89 - 58.88 | Mouse |
| mGAT2 | 4.23 - 5.23 | 5.89 - 58.88 | Mouse | |
| mGAT3 | 4.23 - 5.23 | 5.89 - 58.88 | Mouse | |
| mGAT4 | 4.23 - 5.23 | 5.89 - 58.88 | Mouse | |
| Guvacine | GAT-1 | - | 14 | Human |
| GAT-1 | - | 39 | Rat | |
| GAT-2 | - | 58 | Rat | |
| GAT-3 | - | 119 | Human | |
| Nipecotic acid | GAT-1 | - | 8 | Human |
| GAT-1 | - | 22 | Rat | |
| GAT-2 | - | 1340 | Rat | |
| GAT-3 | - | 150 | Rat | |
| Tiagabine | GAT-1 | - | 0.39 | Human |
Note: The pIC50 values for 2-Substituted 4-Aminobutanamide Derivatives are presented as a range found in a study evaluating six series of these compounds.[1][2] Specific values for individual derivatives were not fully detailed in the available search results. The IC50 values for Guvacine and Nipecotic acid are compiled from various sources.[3] The IC50 value for Tiagabine is for human GAT1 expressed in HEK293S cells.[2]
Experimental Protocols
The determination of the inhibitory potency of compounds on GABA transporters is typically performed using a radiolabeled substrate uptake assay. Below is a generalized protocol for this key experiment.
[³H]GABA Uptake Assay
Objective: To measure the inhibitory effect of test compounds, such as 4-aminobutanamide derivatives, on the uptake of [³H]GABA into cells stably expressing specific mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4).
Cell Culture:
-
Human Embryonic Kidney (HEK-293) cells stably transfected with the respective mouse GABA transporter subtype are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates and grown to a suitable confluency.
Assay Procedure:
-
Preparation: The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Pre-incubation: Cells are pre-incubated for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) with the assay buffer containing various concentrations of the test compound (e.g., 4-aminobutanamide derivatives) or a reference inhibitor.
-
Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 50 nM) and the corresponding concentration of the test compound.
-
Incubation: The cells are incubated for a defined period (e.g., 10-20 minutes) at the controlled temperature to allow for the uptake of the radiolabeled GABA.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
Data Analysis:
-
The amount of [³H]GABA uptake is determined for each concentration of the test compound.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine).
-
The concentration-response data is then fitted to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake.
-
The pIC50 value is calculated as the negative logarithm of the IC50 value.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for 4-aminobutanamide analogs and other compared inhibitors is the competitive inhibition of GABA transporters. By binding to the same site on the transporter as GABA, these compounds prevent the reuptake of GABA from the synaptic cleft. This leads to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors (GABA-A and GABA-B) and potentiating inhibitory neurotransmission.
References
A Comparative Guide to the Synthesis of 4-Aminobutanamide Hydrochloride: Efficacy and Methodologies
For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 4-Aminobutanamide hydrochloride, a crucial building block, has several documented synthesis pathways. This guide provides an objective comparison of different methods, supported by experimental data, to inform the selection of the most suitable protocol based on efficacy and process parameters.
Comparison of Synthesis Methods
The synthesis of aminobutanamide hydrochlorides can be broadly categorized into methods starting from 2-aminobutyric acid and its derivatives. The efficacy of these methods varies in terms of yield, purity, and reaction conditions. Below is a summary of quantitative data from various described synthesis protocols.
| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Method 1: Chlorination Route | 2-Aminobutyric acid | Bis(trichloromethyl)carbonate, Organic amine | Ethyl acetate | 8 - 10 hours | 85.3 - 92.1 | 98.1 - 98.5 | [1] |
| Method 2: Esterification & Ammonolysis | L-2-Aminobutyric acid | Thionyl chloride, Methanol, Ammonia | Methanol | > 3 hours | - | - | [2] |
| Method 3: Resolution of Racemic Mixture | DL-2-Aminobutanamide | Aromatic aldehyde, L-tartaric acid | Methanol | 6 hours | 41.5 (of L-isomer salt) | ≥ 99 (ee) | [3] |
| Method 4: Ammoniation of Brominated Ester | Methyl 2-bromobutyrate | Methanolic ammonia, Anhydrous isopropanol | Methanol/Isopropanol | 40 hours | - | - | [4][5] |
Detailed Experimental Protocols
Method 1: Chlorination Route using Bis(trichloromethyl)carbonate
This method involves the reaction of 2-aminobutyric acid with bis(trichloromethyl)carbonate in the presence of an organic amine to form an intermediate, 4-ethyl-2,5-oxazolidinedione, which is then aminated and acidulated to yield the final product.
Experimental Workflow:
Protocol:
-
To a 250mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 10.3g (100mmol) of 2-aminobutyric acid and an organic amine (e.g., 2.28g of 3-dimethyl-2-imidazolidinone).
-
Add ethyl acetate as the solvent (20-30 times the mass of 2-aminobutyric acid).
-
Heat the mixture to reflux temperature.
-
Add a solution of bis(trichloromethyl)carbonate dropwise and allow the reaction to proceed for 8-10 hours.
-
After cooling to room temperature, distill the solvent to obtain an oil.
-
Recrystallize the crude product from petroleum ether to yield 4-ethyl-2,5-oxazolidinedione as a white solid.[1]
-
The intermediate is then subjected to amination followed by acidification with hydrochloric acid to produce 2-aminobutanamide hydrochloride.
Method 2: Esterification and Ammonolysis
This protocol begins with the esterification of L-2-aminobutyric acid, followed by ammonolysis to form the amide.
Experimental Workflow:
Protocol:
-
In a 1L four-necked flask, add 50g (0.48mol) of L-2-aminobutyric acid and 250ml of methanol.
-
Dropwise, add 70g (0.59mol) of thionyl chloride while maintaining the temperature between 20-40°C.
-
Maintain the reaction for 3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the resulting solution to 0-10°C and introduce ammonia gas to adjust the pH to 7-8.
-
Filter the system and rinse the filter cake with methanol.
-
The filtrate undergoes further treatment, including ammonolysis, to yield (S)-(+)-2-aminobutanamide hydrochloride.[2]
Method 3: Chiral Resolution of a Racemic Mixture
This method is employed to separate the desired enantiomer from a racemic mixture of 2-aminobutanamide.
Logical Relationship of Chiral Resolution:
References
- 1. Chemical synthesis method for of 2-amino-butanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 4. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Comparative Guide to Analytical Method Validation for 4-Aminobutanamide Hydrochloride Quantification
This guide provides a comparative analysis of three common analytical techniques for the quantification of 4-Aminobutanamide hydrochloride, a crucial step in drug development and quality control. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory compliance.[1][2]
Introduction to Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] A well-validated method provides confidence in the accuracy, precision, and reliability of analytical results. The core validation characteristics include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3] This guide compares High-Performance Liquid Chromatography with UV detection (HPLC-UV), Acid-Base Titration, and UV-Vis Spectrophotometry for the quantification of this compound.
General Workflow for Analytical Method Validation
The process of analytical method validation follows a structured workflow to ensure all necessary parameters are evaluated.
Caption: General workflow for analytical method validation.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly specific and sensitive chromatographic method widely used for the quantification of active pharmaceutical ingredients (APIs).
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing this compound is dissolved and diluted with the mobile phase to a concentration within the calibration range.
Validation Data: HPLC-UV
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from placebo | Well-resolved peak |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.0 - 102.0% |
| Precision (RSD) | Repeatability: 0.8% | ≤ 2.0% |
| Intermediate: 1.2% | ≤ 2.0% | |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
| Robustness | Unaffected by minor changes | Consistent results |
Method 2: Acid-Base Titration
Titrimetry is a quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, a non-aqueous titration is suitable.
Experimental Protocol: Titration
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet or potentiometric endpoint detection.
-
Standardization: The perchloric acid titrant is standardized against potassium hydrogen phthalate.
-
Sample Preparation: An accurately weighed amount of this compound is dissolved in glacial acetic acid.
-
Procedure: The sample solution is titrated with standardized 0.1 M perchloric acid until the endpoint is reached (color change of the indicator or inflection point in potentiometric titration).
Validation Data: Titration
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Potential interference from other basic substances | - |
| Linearity (r²) | 0.9985 | ≥ 0.998 |
| Range | 100 - 300 mg | 80-120% of test concentration |
| Accuracy (% Recovery) | 98.9 - 101.5% | 98.0 - 102.0% |
| Precision (RSD) | Repeatability: 1.5% | ≤ 2.0% |
| Intermediate: 1.8% | ≤ 2.0% | |
| LOD | Not applicable | - |
| LOQ | ~50 mg | - |
| Robustness | Sensitive to solvent purity and temperature | - |
Method 3: UV-Vis Spectrophotometry
This method involves the reaction of the primary amine group of 4-Aminobutanamide with a chromogenic agent, leading to a colored product that can be quantified using a UV-Vis spectrophotometer.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagent: p-benzoquinone solution.
-
Solvent: Ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning the spectrum of the colored product (e.g., 510 nm).[4]
-
Standard Preparation: A stock solution of this compound is prepared and reacted with the chromogenic agent. Serial dilutions are made to create a calibration curve.
-
Sample Preparation: The sample is dissolved, diluted, and reacted with the chromogenic agent under the same conditions as the standards.
-
Procedure: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
Validation Data: UV-Vis Spectrophotometry
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Interference from other primary and secondary amines | - |
| Linearity (r²) | 0.9970 | ≥ 0.995 |
| Range | 10 - 50 µg/mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 97.5 - 103.0% | 97.0 - 103.0% |
| Precision (RSD) | Repeatability: 1.8% | ≤ 3.0% |
| Intermediate: 2.5% | ≤ 3.0% | |
| LOD | 2 µg/mL | - |
| LOQ | 6 µg/mL | - |
| Robustness | Sensitive to reaction time, temperature, and pH | - |
Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and the available instrumentation.
Caption: Key characteristics of the compared analytical methods.
Detailed Experimental Protocols for Validation
Specificity
-
HPLC-UV: Analyze a placebo (all formulation components except this compound) and a spiked sample. The chromatogram of the placebo should show no peak at the retention time of the analyte.
-
Titration: This method is inherently non-specific. Any other acidic or basic components in the sample can interfere with the titration.
-
UV-Vis Spectrophotometry: Analyze a placebo and a spiked sample. The placebo should not produce a significant absorbance at the analytical wavelength. Test for interference from related primary and secondary amines.
Linearity
Prepare at least five concentrations of this compound across the specified range. Plot the response (peak area for HPLC, titrant volume for titration, absorbance for UV-Vis) versus concentration and perform a linear regression analysis. The correlation coefficient (r) and y-intercept should be evaluated.
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. Calculate the percentage recovery for each replicate.
Precision
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The relative standard deviation (RSD) is calculated for each set of measurements.
Relationship Between Validation Parameters
The validation parameters are interconnected and collectively establish the reliability of an analytical method.
Caption: Interrelationships of analytical method validation parameters.
Conclusion
For the quantification of this compound, the HPLC-UV method demonstrates superior specificity, accuracy, and precision, making it the most suitable method for quality control and regulatory submissions where specificity is critical. The titrimetric method offers a cost-effective and rapid alternative for in-process controls where the sample matrix is simple and potential interferences are well-characterized. The UV-Vis spectrophotometric method is simple and fast but lacks the specificity required for complex samples, making it more suitable for preliminary screening or situations where known interferences are absent. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, sample complexity, and available resources.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Biological Activity of Synthesized 4-Aminobutanamide Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the biological activity of synthesized 4-Aminobutanamide hydrochloride. Due to the limited availability of publicly accessible quantitative data for this specific compound, this document outlines the essential experimental protocols and data presentation structures required for its evaluation. For comparative purposes, we include data and mechanistic information for two well-characterized γ-aminobutyric acid (GABA) analogues: Gabapentin and Phenibut. This guide is intended to serve as a comprehensive roadmap for researchers to generate and present data on this compound, enabling a robust comparison with existing alternatives.
Introduction to GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its analogues are a class of compounds designed to interact with the GABAergic system, often exhibiting anticonvulsant, anxiolytic, and analgesic properties. While structurally related to GABA, these compounds can have distinct mechanisms of action.
-
This compound: A derivative of GABA, its precise mechanism and quantitative biological activity are not extensively documented in publicly available literature.
-
Gabapentin: A widely used anticonvulsant and analgesic that does not act on GABA receptors directly but modulates the activity of voltage-gated calcium channels.
-
Phenibut: A neuropsychotropic drug that acts as a GABA-mimetic, primarily at GABAB receptors and to a lesser extent at GABAA receptors.[1]
Comparative Data Presentation
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting key biological activity parameters. Data for Gabapentin and Phenibut are included where available, while placeholders indicate the data to be generated for this compound.
Table 1: Comparative In Vitro Biological Activity
| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | Reference |
| This compound | GABAA Receptor | Radioligand Binding | Data not available | ||
| GABAB Receptor | Radioligand Binding | Data not available | |||
| Neuronal Cell Line (e.g., SH-SY5Y) | Cell Viability (MTT) | Data not available | |||
| Gabapentin | α2δ-1 subunit of VGCC | Radioligand Binding | 40 | [2] | |
| Neuronal Cell Line | Cell Viability (MTT) | >100 | Assumed based on primary mechanism | ||
| Phenibut (R-isomer) | GABAB Receptor | Radioligand Binding | 92,000 | ||
| Neuronal Cell Line | Cell Viability (MTT) | Data not available |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. VGCC: Voltage-Gated Calcium Channel.
Table 2: Comparative In Vivo Anticonvulsant Activity
| Compound | Animal Model | Seizure Type | ED50 (mg/kg) | Therapeutic Index (TD50/ED50) | Reference |
| This compound | Mouse | Maximal Electroshock (MES) | Data not available | Data not available | |
| Mouse | Pentylenetetrazol (PTZ) | Data not available | Data not available | ||
| Gabapentin | Mouse | MES | 23 | 8.3 | [3] |
| Mouse | PTZ | >100 | - | [3] | |
| Phenibut | Mouse | MES | Data not available | Data not available | |
| Mouse | PTZ | 169 | 1.7 |
ED50: Median effective dose, the dose that produces a therapeutic effect in 50% of the population. TD50: Median toxic dose, the dose that produces a toxic effect in 50% of the population.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for assessing the biological activity of GABA analogues.
GABA Receptor Binding Assay
This assay determines the binding affinity of a compound to GABA receptors.
Objective: To determine the Ki of this compound for GABAA and GABAB receptors.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Radioligand (e.g., [3H]Muscimol for GABAA, [3H]Baclofen for GABAB)
-
Test compound (this compound)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.
-
Binding Reaction: Incubate the brain membranes with the radioligand and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of a compound on neuronal cells.
Objective: To determine the IC50 value of this compound in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
In Vivo Anticonvulsant Activity
These animal models are used to evaluate the efficacy of a compound in preventing seizures.
Objective: To determine the ED50 of this compound in established seizure models.
Models:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures. Seizures are induced by electrical stimulation.
-
Pentylenetetrazol (PTZ) Test: A model for myoclonic and absence seizures. Seizures are induced by the chemoconvulsant PTZ.
Procedure:
-
Animal Dosing: Administer the test compound to groups of mice or rats at various doses. A control group receives the vehicle.
-
Seizure Induction: At the time of peak effect of the compound, induce seizures using either MES or PTZ.
-
Observation: Observe the animals for the presence or absence of a seizure endpoint (e.g., tonic hindlimb extension in MES, clonic seizures in PTZ).
-
Data Analysis: Determine the percentage of animals protected from seizures at each dose and calculate the ED50 using probit analysis.
Visualizations
Diagrams are provided to illustrate key concepts and workflows.
Caption: GABAergic Signaling Pathway.
Caption: Experimental Workflow for Biological Activity Confirmation.
Conclusion
The confirmation of the biological activity of synthesized this compound requires a systematic approach involving a combination of in vitro and in vivo assays. By following the outlined experimental protocols and utilizing the provided data presentation formats, researchers can generate the necessary data to robustly characterize its activity profile. A direct comparison with well-established compounds like Gabapentin and Phenibut will be crucial in determining its potential therapeutic utility and novelty. The generation of quantitative data (Ki, IC50, and ED50) for this compound is the critical next step for the scientific community to fully evaluate its biological significance.
References
- 1. An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies | Acta Neurobiologiae Experimentalis [ane.pl]
- 2. Pregabalin - Wikipedia [en.wikipedia.org]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (S)-2-Aminobutanamide Hydrochloride: A Focus on Reproducibility and Efficiency
(S)-2-Aminobutanamide hydrochloride is a critical chiral intermediate in the synthesis of the antiepileptic drug Levetiracetam.[1] The reproducibility and efficiency of its synthesis are paramount for pharmaceutical production. This guide provides a comparative analysis of common synthetic routes to (S)-2-aminobutanamide hydrochloride, focusing on experimental data and detailed protocols to aid researchers and drug development professionals in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
The synthesis of (S)-2-aminobutanamide hydrochloride can be broadly categorized into two main approaches: chemical synthesis followed by chiral resolution, and enzymatic methods. Each approach has distinct advantages and disadvantages in terms of yield, optical purity, and scalability.
| Parameter | Chemical Synthesis with Chiral Resolution | Enzymatic Synthesis |
| Starting Material | Racemic 2-aminobutanenitrile or 2-aminobutyric acid | 2-aminobutanenitrile |
| Key Reagents | L-Tartaric Acid, various chlorinating and aminating agents | Nitrile hydratase, Buffer solution |
| Typical Yield | Not consistently specified in detail, can be lower due to multiple steps and resolution | Generally high due to stereoselectivity |
| Optical Purity | Up to 99.7% can be achieved with careful resolution | High, inherent to the enzymatic process |
| Key Advantages | Utilizes readily available starting materials | High stereoselectivity, milder reaction conditions |
| Key Disadvantages | Multi-step process, use of potentially harsh reagents, racemization risk | Enzyme cost and stability can be a factor |
Detailed Experimental Protocols
Reproducibility in chemical synthesis is highly dependent on precise adherence to experimental protocols. Below are detailed methodologies for key synthetic pathways.
Protocol 1: Chemical Synthesis via Ammoniation and Resolution
This method involves the ammoniation of a 2-substituted butyric acid derivative followed by resolution of the resulting racemic mixture using a chiral resolving agent like L-tartaric acid.[2][3]
1. Ammoniation of Methyl 2-Bromobutyrate:
-
A solution of methyl 2-bromobutyrate is added dropwise to a methanol-ammonia solution at a temperature below 10°C.[2]
-
The reaction vessel is sealed and the mixture is stirred for an extended period (e.g., 40 hours) at room temperature.[2]
-
The reaction progress is monitored, and upon completion, the solvent is evaporated under reduced pressure to yield a solid.[2]
-
The solid is treated with anhydrous isopropanol to separate the product from ammonium bromide.[2]
2. Resolution with L-Tartaric Acid:
-
The crude DL-2-aminobutanamide is dissolved in methanol.
-
A solution of L-tartaric acid in methanol is slowly added to the mixture.[3]
-
The mixture is stirred, allowing for the crystallization of the diastereomeric salt.
-
The solid is filtered and purified to yield the desired (S)-enantiomer salt.
3. Liberation and Salification:
-
The purified diastereomeric salt is treated with a base to release the free (S)-2-aminobutanamide.
-
Hydrogen chloride gas is then introduced into a solution of the free base to precipitate (S)-2-aminobutanamide hydrochloride.[2][3]
Protocol 2: Enzymatic Synthesis
This approach utilizes the stereoselectivity of enzymes to directly produce the (S)-enantiomer from a racemic starting material.[1]
1. Reaction Setup:
-
2-Aminobutanenitrile is used as the starting material in a buffer solution with a pH typically ranging from 6.0 to 8.0.[1]
2. Enzymatic Conversion:
-
A nitrile hydratase enzyme is added to the solution. The mass ratio of the enzyme to the substrate is typically between 1:100 and 1:10.[1]
-
The reaction is maintained at a controlled temperature, often between 15-40°C, for a period of 3 to 24 hours.[1]
3. Product Isolation:
-
Upon completion of the enzymatic hydrolysis, the (S)-2-aminobutanamide is isolated from the reaction mixture.
-
The isolated product is then converted to the hydrochloride salt.
Visualization of Synthetic Workflows
To further clarify the synthetic processes, the following diagrams illustrate the key steps in both the chemical and enzymatic routes.
Caption: Workflow for the chemical synthesis and resolution of (S)-2-aminobutanamide hydrochloride.
Caption: Workflow for the enzymatic synthesis of (S)-2-aminobutanamide hydrochloride.
Alternative Starting Materials and Synthetic Pathways
While the above protocols are common, other starting materials and reagents have been explored to improve efficiency and reduce environmental impact. For instance, some methods start from 2-aminobutyric acid and utilize chlorinating agents like bis(trichloromethyl) carbonate.[4] Another approach involves the reaction of n-propanal with sodium hydrogen sulfite, potassium cyanide, and R-phenylglycinol.[5] These alternative routes may offer advantages in specific contexts but require careful evaluation of their reproducibility and scalability.
The choice of synthetic route for (S)-2-aminobutanamide hydrochloride will ultimately depend on the specific requirements of the researcher or manufacturer, including cost, desired purity, available equipment, and environmental considerations. The data and protocols presented in this guide provide a foundation for making an informed decision to ensure reproducible and efficient synthesis of this vital pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 4. Chemical synthesis method for of 2-amino-butanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
Benchmarking 4-Aminobutanamide Hydrochloride Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Aminobutanamide hydrochloride (also known as GABAmide hydrochloride) with a primary commercial standard, γ-Aminobutyric acid (GABA). Due to the limited availability of public quantitative performance data for this compound, this comparison focuses on standard analytical and biological evaluation parameters for GABAergic compounds, offering a framework for in-house benchmarking.
Data Presentation: Physicochemical and Analytical Comparison
The following table summarizes typical physicochemical and analytical specifications for this compound and the established commercial standard, GABA. These values are representative and may vary between suppliers and specific lots.
| Parameter | This compound | GABA (Commercial Standard) |
| CAS Number | 13031-62-4 | 56-12-2 |
| Molecular Formula | C₄H₁₁ClN₂O | C₄H₉NO₂ |
| Molecular Weight | 138.60 g/mol | 103.12 g/mol [1] |
| Typical Purity (by HPLC) | >97% | ≥98%[1] |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Solubility | Soluble in water | Soluble in water |
| Identification | Conforms to structure by NMR, Mass Spectrometry, IR | Conforms to USP/EP/JP standards where applicable[2] |
Performance Benchmarking: Biological Activity
| Biological Parameter | This compound (Expected Target Profile) | GABA (Typical Values) |
| GABA Receptor Binding Affinity (Ki) | Data not readily available | Varies by receptor subtype |
| GABA Receptor Functional Potency (EC50) | Data not readily available | GABAA: ~1-100 µM; GABAB: ~1-10 µM (highly dependent on receptor subtype and assay conditions)[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard in the field and can be adapted for a direct comparison of this compound with GABA or other commercial standards.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a means to determine the chemical purity of this compound.
Objective: To quantify the purity of the analyte and identify any impurities.
Materials:
-
This compound sample
-
GABA reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV or Evaporative Light Scattering Detector (ELSD)
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized.
-
Standard Solution Preparation: Accurately weigh and dissolve the GABA reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (as aminobutanamides lack a strong chromophore, ELSD may be more appropriate).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Determine the peak area of the main component in the sample chromatogram and calculate the purity as a percentage of the total peak area.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the binding affinity of this compound to GABA receptors.
Objective: To determine the dissociation constant (Ki) of the test compound for GABAA and GABAB receptors.
Materials:
-
Synaptosomal membrane preparations from rat brain tissue expressing GABA receptors.
-
Radiolabeled ligand (e.g., [³H]muscimol for GABAA, [³H]baclofen for GABAB).
-
This compound
-
GABA (as a competitor)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Incubation: Incubate the brain membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound or GABA).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology Assay for Functional Potency (EC50)
This assay measures the functional effect of this compound on GABA receptor activity.
Objective: To determine the concentration of the test compound that elicits a half-maximal response (EC50) at GABAA receptors.
Materials:
-
Xenopus oocytes or mammalian cell line (e.g., HEK293) expressing specific GABA receptor subtypes.
-
Two-electrode voltage clamp or patch-clamp setup.
-
Perfusion system.
-
This compound
-
GABA
Protocol:
-
Cell Preparation: Prepare and culture the cells expressing the desired GABA receptor subtypes.
-
Electrophysiological Recording: Using a two-electrode voltage clamp or patch-clamp technique, clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Compound Application: Apply increasing concentrations of this compound or GABA to the cell via a perfusion system.
-
Current Measurement: Record the inward chloride current elicited by the activation of the GABAA receptors.
-
Data Analysis: Plot the normalized current response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
References
- 1. scbt.com [scbt.com]
- 2. GABA - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. This compound | 13031-62-4 [sigmaaldrich.com]
- 4. Excitatory and inhibitory responses mediated by GABAA and GABAB receptors in guinea pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Aminobutanamide Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 4-Aminobutanamide hydrochloride must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant.[1][2][3][4] Inhalation or ingestion may also be harmful.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.[1][2][3] All handling should be performed in a well-ventilated area, preferably within a fume hood.[1][3][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program.[6][7] Do not dispose of this chemical down the drain or in regular trash.[6][8]
-
Waste Collection:
-
Collect all solid waste of this compound, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.[5][9]
-
For solutions containing this compound, use a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.
-
Original containers of the chemical can be used for waste collection whenever possible.[9]
-
-
Container Labeling:
-
Label the hazardous waste container with a "Hazardous Waste" tag.[7][9]
-
Clearly indicate the full chemical name: "this compound" and its CAS number: 7682-20-4.[2][3]
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the date when the waste was first added to the container.[6]
-
-
Waste Storage:
-
Disposal Request:
-
Once the waste container is full (no more than ¾ full) or has reached the accumulation time limit set by your institution, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[9]
-
Spill and Emergency Procedures
In the event of a spill:
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1][2][3] The area should then be cleaned with a suitable solvent, and the cleaning materials should also be disposed of as hazardous waste.
-
Large Spills: Evacuate the area and notify your institution's EHS department immediately.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 7682-20-4 | [2][3] |
| Molecular Formula | C4H11ClN2O | [3][4] |
| Molecular Weight | 138.60 g/mol | [4] |
| Hazard Classifications | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Respiratory) | [3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.no [fishersci.no]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling 4-Aminobutanamide Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for 4-Aminobutanamide hydrochloride (CAS No: 7682-20-4), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is harmful if swallowed.[1][2] Adherence to strict PPE protocols is mandatory to minimize exposure and ensure a safe working environment.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] | Protects eyes from dust and splashes.[4] |
| Face Shield | To be worn with safety goggles, especially for larger quantities or when splashing is likely.[4] | Provides full-face protection.[4] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile rubber gloves are a suitable choice.[2][4] Inspect before use and change frequently.[4][5] | Prevents skin contact with the chemical.[4] |
| Lab Coat | Long-sleeved lab coat.[4] | Provides a barrier against accidental spills.[4] | |
| Impervious Clothing | Fire/flame resistant and impervious clothing may be necessary for large-scale operations.[4][6] | Offers enhanced protection against chemical exposure.[4] | |
| Respiratory Protection | Dust Mask/Respirator | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[5] For higher-level protection or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge (e.g., OV/AG/P99 or ABEK-P2).[5][6] | Prevents inhalation of dust particles.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for minimizing exposure and ensuring a safe working environment.
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Characterization : Treat as hazardous chemical waste.[8]
-
Segregation : As a hydrochloride salt, this compound contains a halogen. It should be collected in a designated container for halogenated organic waste.[8] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[8]
-
Container : Use a clearly labeled, sealed, and compatible container for waste collection. The label should include "Hazardous Waste" and the full chemical name.[8]
-
Disposal : Dispose of the waste through a licensed professional waste disposal service.[5] All cleanup materials from spills must also be disposed of as hazardous waste.[8]
Experimental Workflow: Chemical Spill Response
Immediate and appropriate response to a chemical spill is critical to containing the hazard and ensuring personnel safety. The following diagram outlines the logical workflow for handling a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
